VK-2019
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2044520-06-9 |
|---|---|
Molecular Formula |
C29H25NO4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C29H25NO4/c31-29(32)26-3-1-2-23(28(26)24-11-10-22-12-15-30-27(22)18-24)9-8-20-4-6-21(7-5-20)19-34-25-13-16-33-17-14-25/h1-7,10-12,15,18,25,30H,13-14,16-17,19H2,(H,31,32) |
InChI Key |
VUJZFNSWCNSGDV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VK-2019 in Disrupting Epstein-Barr Virus Latency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers. In these cancers, EBV establishes a latent infection, where the viral genome persists as an episome within the host cell nucleus and a limited set of viral genes are expressed. A key protein required for this latency is the Epstein-Barr Nuclear Antigen 1 (EBNA1). EBNA1 is critical for the replication and maintenance of the EBV genome in latently infected cells and plays a role in host cell survival.[1][2] VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets EBNA1, offering a promising therapeutic strategy for EBV-associated cancers.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in disrupting EBV latency, and details the experimental methodologies used to elucidate its effects.
Core Mechanism of Action of this compound
This compound functions as a selective inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1).[1] The primary mechanism of action involves the binding of this compound to EBNA1, which in turn inhibits the DNA-binding activity of EBNA1.[4] This inhibition disrupts the critical functions of EBNA1 in maintaining EBV latency:
-
Inhibition of Viral Genome Replication and Maintenance: EBNA1 is essential for the replication of the EBV episome during the S phase of the cell cycle. It binds to the viral origin of plasmid replication (OriP) and recruits the cellular replication machinery.[1] By preventing EBNA1 from binding to DNA, this compound effectively blocks the replication of the EBV genome.
-
Disruption of Episome Segregation: During mitosis, EBNA1 tethers the EBV episomes to the host cell chromosomes, ensuring their faithful segregation into daughter cells.[1] Inhibition of EBNA1's DNA binding function by this compound disrupts this tethering, leading to the loss of the viral genome in proliferating cells.
The ultimate consequence of these actions is a reduction in the EBV genome copy number within the tumor cells, which is hypothesized to lead to tumor cell death.[2][4]
Quantitative Data from Clinical Trials
Clinical trials of this compound have provided quantitative data on its safety, pharmacokinetics, and preliminary efficacy in patients with EBV-positive malignancies.
| Parameter | Phase I/IIa Clinical Trial (Nasopharyngeal Carcinoma) | Phase Ib Clinical Trial (Diffuse Large B-cell Lymphoma) |
| Dosage | 60 mg to 1800 mg, administered orally once daily[2] | Dose escalation cohorts: 600 mg, 1200 mg, 1800 mg, administered orally once daily |
| Pharmacokinetics (T1/2) | Approximately 12 hours[2] | Not yet reported |
| Efficacy | - One patient achieved a partial response.[2]- Decreases in circulating tumor EBV DNA plasma levels observed in some patients.[1][2]- Reduction in EBV genome copy number and viral gene expression in patient tumor samples.[1][2] | To be determined |
Experimental Protocols
Quantification of Plasma EBV DNA by Real-Time Quantitative PCR (qPCR)
This protocol is used to measure the levels of circulating EBV DNA in the plasma of patients, which can serve as a biomarker for treatment response.
1. Sample Collection and DNA Extraction:
-
Collect peripheral blood (approximately 5 mL) in EDTA-coated tubes.
-
Centrifuge at 1,600 x g for 15 minutes to separate the plasma.
-
Extract DNA from the plasma using a commercial kit, such as the QIAamp DNA Blood Mini Kit, following the manufacturer's instructions.
2. qPCR Assay:
-
The qPCR assay targets a conserved region of the EBV genome, commonly the BamHI-W region.
-
Primer and Probe Sequences:
-
Forward Primer: 5'-GCCAGAGGTAAGTGGACTTT-3'
-
Reverse Primer: 5'-TACCACCTCTTC TTGCT-3'
-
Probe: 5'-(FAM)CACACCCAGGCACACACTACACAT(TAMRA)-3'
-
-
Reaction Mixture: Prepare a reaction mixture containing TaqMan Universal PCR Master Mix, forward and reverse primers, the fluorescently labeled probe, and the extracted DNA template.
-
Thermocycling Conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Quantification: Generate a standard curve using serial dilutions of a known quantity of EBV DNA. The concentration of EBV DNA in the plasma samples is then calculated using the following equation: C = Q × (VDNA / VPCR) × (1 / VEXT) Where:
-
C = Target concentration in plasma (copies/mL)
-
Q = Target quantity (copy number) determined by PCR
-
VDNA = Total volume of DNA obtained after extraction
-
VPCR = Volume of DNA solution used for PCR
-
VEXT = Volume of plasma extracted
-
Quantification of EBV Genome Copy Number in Tumor Biopsies
This method determines the number of EBV genome copies per cell in a tumor biopsy, providing a direct measure of the viral load within the tumor.
1. Tissue Processing and DNA Extraction:
-
Obtain fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor biopsies.
-
Extract total DNA from the tissue using appropriate commercial kits.
2. qPCR-based Quantification:
-
Design qPCR assays to amplify a single-copy host gene (e.g., RNase P or β-globin) and a target region of the EBV genome (e.g., EBNA1 or BamHI-W).
-
Generate a standard curve for both the host gene and the EBV target using known quantities of human genomic DNA and EBV DNA, respectively.
-
Perform qPCR on the extracted DNA from the tumor biopsy.
-
The copy number of the host gene and the EBV target are determined from their respective standard curves.
-
The EBV genome copy number per cell is calculated by normalizing the EBV DNA copy number to the host genome copy number (assuming two copies of the host gene per diploid cell).
Spatial Transcriptomics of EBV-Positive Tumors
Spatial transcriptomics allows for the analysis of gene expression within the morphological context of the tumor tissue, providing insights into the tumor microenvironment.
1. Tissue Preparation (using 10x Visium as an example):
-
Section fresh-frozen or FFPE tumor biopsies at a thickness of 5-10 µm.
-
Mount the tissue sections onto Visium Spatial Gene Expression slides.
-
For FFPE tissues, perform deparaffinization and hematoxylin (B73222) and eosin (B541160) (H&E) staining.
2. Permeabilization and cDNA Synthesis:
-
Permeabilize the tissue to release mRNA, which then binds to the spatially barcoded oligonucleotides on the slide.
-
Perform reverse transcription to synthesize cDNA from the captured mRNA.
3. Library Preparation and Sequencing:
-
Generate sequencing libraries from the cDNA.
-
Sequence the libraries on a compatible next-generation sequencing platform.
4. Data Analysis:
-
Use specialized software (e.g., Space Ranger) to process the sequencing data and align it with the H&E image of the tissue section.
-
This allows for the visualization of gene expression patterns across the tumor and its microenvironment.
Signaling Pathways and Logical Relationships
The inhibition of EBNA1 by this compound disrupts several downstream pathways and cellular processes that are modulated by EBNA1 to maintain EBV latency and promote cell survival.
Figure 1. Mechanism of action of this compound and its downstream consequences.
Figure 2. Experimental workflow for evaluating the in vivo activity of this compound.
Conclusion
This compound represents a targeted therapeutic approach for EBV-associated malignancies by directly inhibiting the essential viral protein EBNA1. Its mechanism of action, centered on the disruption of EBV genome replication and maintenance, has shown promise in early clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other EBNA1 inhibitors, with the ultimate goal of developing more effective treatments for these cancers. The use of quantitative molecular techniques and advanced methodologies like spatial transcriptomics will be crucial in further elucidating the intricate interplay between this compound, EBV latency, and the tumor microenvironment.
References
- 1. Spatial Transcriptomics for FFPE utilizing 10x Genomics Visium [protocols.io]
- 2. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase one clinical trial of a novel small molecule EBNA1 inhibitor, this compound, in patients with Epstein- Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic correlative studies - A. Colevas [grantome.com]
- 4. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
VK-2019 as a Selective EBNA1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein consistently expressed in all EBV-associated tumors and is essential for the replication and maintenance of the viral genome in latently infected cells. This critical role makes EBNA1 an attractive therapeutic target. VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the DNA-binding function of EBNA1. Preclinical studies have demonstrated its potent and selective activity against EBV-positive cancer cells, leading to its evaluation in clinical trials for the treatment of EBV-associated malignancies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a highly specific inhibitor of EBNA1's DNA-binding activity.[1] EBNA1 is crucial for the persistence of the EBV episome in proliferating tumor cells through its interaction with the viral origin of plasmid replication (oriP).[2] By binding to a critical pocket at the EBNA1-DNA interface, this compound disrupts the ability of EBNA1 to attach to its cognate DNA sequences within oriP.[3] This inhibition of EBNA1's DNA-binding function leads to the disruption of EBV genome replication and segregation, ultimately resulting in the loss of the viral episome from the host cell and subsequent inhibition of tumor cell proliferation.[3][4] Preclinical studies have shown that this compound selectively inhibits the growth of EBV-positive tumors in xenograft models.[3]
Mechanism of this compound targeting EBNA1 to inhibit tumor proliferation.
Quantitative Data
This compound has demonstrated sub-micromolar activity in in vitro biochemical and cell-based assays.[5] While specific IC50 and EC50 values for this compound are not publicly available, data for structurally related precursor compounds that led to the development of this compound provide insight into the potency of this class of inhibitors.
Table 1: In Vitro Potency of this compound Precursor Compounds
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| VK-0044 | ALPHA Proximity Assay | EBNA1-DNA Binding | 110 | [2] |
| VK-0064 | ALPHA Proximity Assay | EBNA1-DNA Binding | 2.0 | [6] |
| VK-0941 | ALPHA Competition Assay | EBNA1-VK-2114 Binding | 0.927 | [2] |
| VK-1248 | ALPHA Proximity Assay | EBNA1-DNA Binding | 0.388 | [2] |
| VK-1760 | ALPHA Proximity Assay | EBNA1-DNA Binding | 0.713 | [2] |
Table 2: In Vitro Efficacy of a Related EBNA1 Inhibitor (VK-1727)
| Cell Line | Cancer Type | EBV Status | EC50 (µM) | Reference |
| LCL352 | Lymphoblastoid Cell Line | Positive | 7.9 | [7] |
| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 | [7] |
| SNU-719 | Gastric Carcinoma | Positive | 10 | [7] |
| BJAB | Burkitt's Lymphoma | Negative | >100 | [7] |
| HK1 | Nasopharyngeal Carcinoma | Negative | >100 | [7] |
| AGS | Gastric Carcinoma | Negative | >100 | [7] |
Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Potency (Biochemical) | In Vitro | Nanomolar | [8] |
| Activity (Cell-based) | In Vitro | Sub-micromolar | [5] |
| Terminal Half-life (T1/2) | Human | ~12 hours | [9] |
| Maximum Tolerated Dose (MTD) | Human | Not yet established (tested up to 1800 mg/day) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound and other EBNA1 inhibitors.
Workflow for the preclinical and clinical evaluation of this compound.
Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding
This assay quantitatively measures the inhibition of EBNA1 binding to its DNA recognition sequence.
Materials:
-
Purified recombinant EBNA1 protein
-
Fluorescently labeled DNA probe containing a high-affinity EBNA1 binding site (e.g., 5'-FAM-labeled oligonucleotide)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound or other test compounds dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled DNA probe in Assay Buffer to a final concentration of 1-5 nM.
-
Dilute the purified EBNA1 protein in Assay Buffer to a concentration that yields approximately 80% of the maximal polarization signal when mixed with the probe. This concentration needs to be empirically determined.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 10 µL of the diluted EBNA1 protein to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Initiate the binding reaction by adding 5 µL of the fluorescently labeled DNA probe to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Resazurin (B115843) Cell Viability Assay
This assay assesses the effect of this compound on the metabolic activity of EBV-positive and EBV-negative cancer cell lines.
Materials:
-
EBV-positive (e.g., C666-1, Raji) and EBV-negative (e.g., HK1, BJAB) cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound solutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C.
-
-
Resazurin Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence of resorufin (B1680543) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence from wells containing medium and resazurin only.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.
-
EBNA1-Dependent OriP Replication Assay
This assay measures the ability of this compound to inhibit EBNA1-mediated replication of an oriP-containing plasmid in cells.
Materials:
-
HEK293T or other suitable host cells
-
An expression vector for EBNA1
-
A reporter plasmid containing the EBV oriP sequence
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound dissolved in DMSO
-
Plasmid miniprep kit
-
DpnI and a suitable linearizing restriction enzyme (e.g., BamHI)
-
Agarose (B213101) gel electrophoresis equipment
-
Southern blotting reagents or qPCR system
Procedure:
-
Transfection:
-
Co-transfect host cells with the EBNA1 expression vector and the oriP reporter plasmid.
-
-
Compound Treatment:
-
Immediately after transfection, treat the cells with various concentrations of this compound or DMSO vehicle control.
-
-
Plasmid DNA Isolation:
-
After 48-72 hours of incubation, harvest the cells and isolate low molecular weight DNA using a Hirt lysis procedure or a plasmid miniprep kit.[10]
-
-
Restriction Enzyme Digestion:
-
Digest the isolated plasmid DNA with both DpnI and a linearizing enzyme. DpnI specifically cleaves bacterially methylated DNA (the input plasmid), while leaving newly replicated, unmethylated DNA intact.[11]
-
-
Analysis:
-
Separate the digested DNA by agarose gel electrophoresis.
-
Transfer the DNA to a membrane for Southern blotting and probe with a labeled DNA fragment specific to the oriP plasmid.
-
Alternatively, quantify the amount of DpnI-resistant (replicated) plasmid DNA using quantitative PCR (qPCR) with primers specific for the oriP plasmid.
-
-
Data Interpretation:
-
A decrease in the amount of the DpnI-resistant plasmid band or qPCR signal in this compound-treated cells compared to the vehicle control indicates inhibition of EBNA1-dependent replication.
-
Chromatin Immunoprecipitation (ChIP) for In-Cell EBNA1-DNA Binding
This protocol determines whether this compound can displace EBNA1 from its binding sites on the EBV genome within living cells.
Materials:
-
EBV-positive cell line (e.g., Raji)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-EBNA1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for EBNA1 binding sites (e.g., within oriP's FR and DS regions) and a negative control region
Procedure:
-
Cross-linking and Cell Lysis:
-
Treat EBV-positive cells with this compound or DMSO for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-EBNA1 antibody or a control IgG.
-
Capture the antibody-protein-DNA complexes by adding protein A/G magnetic beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis by qPCR:
-
Quantify the amount of immunoprecipitated DNA corresponding to specific EBNA1 binding sites (e.g., FR and DS of oriP) and a negative control region using qPCR.
-
-
Data Interpretation:
-
A reduction in the enrichment of oriP sequences in the anti-EBNA1 ChIP from this compound-treated cells compared to vehicle-treated cells indicates that the inhibitor disrupts EBNA1-DNA binding in vivo.
-
EBNA1 Signaling and Pathway Interactions
EBNA1 is known to influence cellular signaling pathways to promote cell survival and proliferation. It has been shown to upregulate STAT1 expression and sensitize cells to interferon-induced STAT1 activation. Additionally, EBNA1 can negatively regulate the TGF-β signaling pathway by increasing the turnover of SMAD2. The inhibition of EBNA1 by this compound may, therefore, not only abrogate its direct role in viral persistence but also modulate these downstream cellular pathways.
EBNA1's modulation of STAT1 and TGF-β signaling pathways.
Conclusion
This compound represents a promising targeted therapy for EBV-associated malignancies by selectively inhibiting the essential viral protein EBNA1. Its demonstrated preclinical potency and favorable safety profile in early clinical trials underscore its potential as a novel therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of EBNA1 inhibitors. Further clinical evaluation is anticipated to elucidate the full therapeutic benefit of this compound in patients with EBV-positive cancers.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of this compound, a selective EBNA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replication from oriP of Epstein-Barr Virus Requires Exact Spacing of Two Bound Dimers of EBNA1 Which Bend DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase one clinical trial of a novel small molecule EBNA1 inhibitor, this compound, in patients with Epstein- Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic correlative studies - A. Colevas [grantome.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Regulation of EBNA1 protein stability and DNA replication activity by PLOD1 lysine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Cooperative Binding of EBNA1 to the Epstein-Barr Virus Dyad Symmetry Minimal Origin of Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Unveiling VK-2019: A Targeted Approach to Epstein-Barr Virus-Associated Malignancies
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Clinical Development of the First-in-Class EBNA1 Inhibitor, VK-2019.
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus implicated in the pathogenesis of several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers.[1] A key viral protein, Epstein-Barr Nuclear Antigen 1 (EBNA1), is consistently expressed in all EBV-associated tumors and is essential for the replication, maintenance, and segregation of the viral genome within latently infected cells.[1][2] This makes EBNA1 an attractive and highly specific therapeutic target for the treatment of EBV-driven cancers. This compound is a first-in-class, orally bioavailable small molecule designed to selectively inhibit the DNA-binding activity of EBNA1.[3][4] This whitepaper provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
This compound was identified through a rigorous drug discovery program aimed at developing a potent and selective inhibitor of EBNA1.[5] The development process involved screening over 2,000 candidate compounds, followed by hit-to-lead and lead optimization phases.[5] this compound, chemically identified as 2-(1H-indol-6-yl)-3-((4-(((tetrahydro-2H-pyran-4-yl) oxy)methyl)phenyl)ethynyl)benzoic acid, emerged as a promising candidate due to its favorable pharmacological and chemical properties.[6]
Preclinical studies demonstrated that this compound exhibits nanomolar potency in biochemical assays and effectively disrupts EBNA1 binding in vivo in various cell-based models.[5] The compound showed sub-micromolar activity and high selectivity in in vitro biochemical and cell-based assays.[7] Importantly, this compound selectively inhibits the proliferation of EBV-positive tumors in EBV-dependent xenograft models.[2][6] Further preclinical evaluation confirmed that this compound possesses favorable characteristics for a clinical candidate, including metabolic stability, drug suitability, and a good safety and toxicology profile.[5][7] It was observed that this compound is oxidized to a biologically inactive metabolite (VK-2837) and also undergoes acyl glucuronidation (VK-2863), with the latter having a low risk of hepatotoxicity.[7] Moreover, this compound was not a significant inhibitor or inducer of key cytochrome P450 enzymes (3A4, 1A2, and 2D6) and did not bind to the hERG channel, suggesting a low potential for drug-drug interactions and cardiac side effects.[7]
Preclinical Efficacy Data
| Model System | Key Findings | Reference |
| Biochemical Assays | Nanomolar potency in inhibiting EBNA1. | [5] |
| Cell-Based Assays | Sub-micromolar activity and selectivity for EBV-positive cells. | [7] |
| Disrupts EBNA1 binding in vivo. | [5] | |
| Xenograft Models | Significantly inhibits the proliferation of EBV-positive tumors. | [2][6] |
| Lowers the expression of several EBV-encoded genes. | [2][6] |
Mechanism of Action
This compound exerts its therapeutic effect by directly targeting the DNA-binding function of the EBNA1 protein.[6] EBNA1 is crucial for several processes that promote and maintain the transformed state of EBV-infected cells.[2] It binds to the viral origin of replication (OriP) to recruit cellular replication machinery and tethers the viral DNA to the host cell's chromosomes during mitosis, ensuring the faithful segregation of the viral genome to daughter cells.[2][6]
This compound is a small molecule that binds to a critical pocket of EBNA1 at the protein-DNA interface.[6] Specifically, the acidic group of this compound occupies a region that overlaps with a crucial phosphate (B84403) of the DNA backbone, thereby sterically hindering the interaction between EBNA1 and its DNA binding sites.[6] By inhibiting EBNA1's DNA binding activity, this compound disrupts the replication and maintenance of the EBV genome, which can ultimately lead to the death of EBV-associated tumor cells.[2] The unique nature of its target, EBNA1, which has no known human orthologs, contributes to the high specificity and favorable safety profile of this compound.[2]
Clinical Development
This compound has been evaluated in a first-in-human, Phase 1/2a open-label, multicenter clinical trial in patients with EBV-positive recurrent or metastatic nasopharyngeal carcinoma (NCT03682055).[8][9] The primary objectives of the Phase 1 portion of the study were to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of orally administered this compound.[8] Secondary objectives included evaluating the pharmacokinetic (PK) profile and preliminary anti-tumor activity.[8]
Phase 1/2a Clinical Trial Design
The study employed an accelerated titration design for dose escalation, with cohorts of patients receiving once-daily oral doses of this compound ranging from 60 mg to 1800 mg.[2][3] This was followed by a dose expansion phase at the 1800 mg dose.[2] A total of 23 patients with advanced EBV-positive NPC were enrolled in the trial.[2][10] Pharmacokinetic and pharmacodynamic studies, including the measurement of circulating tumor EBV DNA plasma levels, were conducted.[2][10] Tumor biopsies were collected from a subset of patients at baseline and during treatment to analyze EBV genome copy number and viral and cellular gene expression.[2][10]
Clinical Trial Results
Safety and Tolerability: this compound was well-tolerated in patients at doses up to 1800 mg per day.[2][10] The majority of adverse events reported were Grade 1-3.[3] The favorable safety profile is likely attributable to the high specificity of this compound for its viral target, EBNA1, which has no human ortholog.[2] An MTD has not yet been established.[3][4]
Pharmacokinetics: Pharmacokinetic analyses demonstrated that this compound is rapidly absorbed following oral administration, with a biphasic distribution and a terminal half-life of approximately 12 hours after single or multiple doses.[3][4] The maximum concentration (Cmax) and area under the curve (AUC) increased with dose escalation up to 920 mg, with large variability observed at the 1800 mg dose.[3][4] Drug accumulation was observed with multiple doses up to 460 mg.[3][4] The study successfully demonstrated that this compound achieves micromolar plasma concentrations, which are at or above the expected levels for activity based on preclinical efficacy models, particularly at the 920 mg daily dose and higher.[2][3][4]
Efficacy and Pharmacodynamics: While only one of the 23 patients achieved a partial response (defined as a >30% decrease in tumor size), the study showed clear evidence of on-target biological activity.[2][3][10] In some patients, decreases in circulating tumor EBV DNA plasma levels were observed.[2][10] Analysis of tumor biopsies from three patients before and after treatment revealed a decrease in EBV genome copy number and viral gene expression (including LMP2 and gp150).[2][3] Changes in immune cell markers within the tumor microenvironment were also noted.[2]
| Clinical Trial Parameter | Result | Reference |
| Number of Patients | 23 | [2][10] |
| Dose Range | 60 mg to 1800 mg once daily | [2][3] |
| Safety | Well-tolerated, mostly Grade 1-3 adverse events. | [2][3] |
| Maximum Tolerated Dose | Not yet established. | [3][4] |
| Terminal Half-life | Approximately 12 hours. | [3][4] |
| Plasma Concentration | Achieved micromolar concentrations. | [2] |
| Partial Response | 1 out of 23 patients. | [2][3] |
| Pharmacodynamic Effects | Decrease in circulating EBV DNA in some patients. | [2][10] |
| Reduction in EBV genome copy number in tumor biopsies. | [2][3] | |
| Decrease in viral gene expression in tumor biopsies. | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the methodologies employed in key studies of this compound.
EBNA1 Inhibition Assays (Biochemical):
-
Protocol: While specific details of the proprietary assays are not fully public, the development of this compound involved biochemical assays to measure its inhibitory effect on EBNA1.[5] These assays typically involve purified recombinant EBNA1 protein and a labeled DNA probe containing the EBNA1 binding site. The ability of this compound to disrupt the formation of the EBNA1-DNA complex is then quantified, often using techniques like electrophoretic mobility shift assays (EMSA) or fluorescence polarization.
Cell-Based Proliferation Assays:
-
Protocol: EBV-positive (e.g., C666-1, LCL352, Akata+) and EBV-negative (e.g., HK1, BJAB, Akata-) cell lines were treated with varying concentrations of this compound or a DMSO control.[1] Cell proliferation was measured after a set incubation period (e.g., 48 hours) using a BrdU (bromodeoxyuridine) incorporation assay, which quantifies DNA synthesis as a marker of cell division.[1]
Patient-Derived Xenograft (PDX) Models:
-
Protocol: Athymic nude mice were surgically engrafted with EBV-positive NPC patient-derived tumor tissue (e.g., C15-PDX, C17-PDX).[1] Once tumors reached a specified size, mice were randomized into treatment groups and administered this compound (e.g., 10 mg/kg, twice daily) or a vehicle control.[1] Tumor volume was measured regularly to assess the anti-tumor efficacy of the compound.[1]
Pharmacokinetic Analysis in Humans:
-
Protocol: In the Phase 1 clinical trial, blood samples were collected from patients at multiple time points after the first dose and at steady-state during multiple dosing.[3] Plasma concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[7] The assay range was 0.5–500 ng/mL, and the drug was found to be stable in plasma at -70°C for approximately 18 months.[11]
Analysis of Tumor Biopsies:
-
Protocol: Paired tumor biopsies were obtained from patients at baseline and after treatment with this compound.[2]
Future Directions
The promising safety profile and on-target biological activity of this compound in the Phase 1/2a trial support its further development for the treatment of EBV-associated malignancies. A Phase 2 clinical trial is underway to further evaluate the efficacy of this compound in patients with advanced EBV-positive NPC and other EBV-associated cancers like lymphoma.[13] Future studies may explore this compound in combination with other therapeutic modalities, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. The development of this compound represents a significant step forward in targeted therapy for virally-driven cancers and holds the potential to address a significant unmet medical need for patients with EBV-positive malignancies.
Conclusion
This compound is a first-in-class, selective inhibitor of the EBV-encoded protein EBNA1. Its discovery and development have been guided by a deep understanding of the critical role of EBNA1 in the pathobiology of EBV-associated cancers. Preclinical studies have demonstrated its potent and selective inhibition of EBV-positive tumor cell growth. The first-in-human clinical trial has established a favorable safety profile and provided clear evidence of on-target biological activity in patients with advanced nasopharyngeal carcinoma. This compound represents a novel and promising targeted therapeutic strategy for a range of EBV-driven malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase one clinical trial of a novel small molecule EBNA1 inhibitor, this compound, in patients with Epstein- Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic correlative studies - A. Colevas [grantome.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of this compound, a selective EBNA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 1/2a Study of this compound in Patients With Epstein-Barr Virus (EBV)-Positive Nasopharyngeal Carcinoma (NPC) [clinicaltrials.stanford.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Facebook [cancer.gov]
VK-2019: A Novel Inhibitor of Epstein-Barr Nuclear Antigen 1 for the Treatment of EBV-Associated Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. The persistence and oncogenic activity of EBV in these tumors are critically dependent on the viral protein Epstein-Barr Nuclear Antigen 1 (EBNA1). EBNA1 is essential for the replication and maintenance of the EBV genome in latently infected cells, making it an attractive therapeutic target. VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Introduction
Epstein-Barr Virus (EBV) is etiologically linked to a significant global cancer burden. In EBV-associated malignancies, the viral genome persists as a latent episome within the host cell nucleus. This persistence is orchestrated by the viral protein EBNA1, which is consistently expressed in all known EBV-associated tumors. EBNA1 tethers the viral episome to the host cell's chromosomes during mitosis, ensuring its faithful segregation to daughter cells. Furthermore, EBNA1 is involved in the transcriptional regulation of viral and cellular genes that contribute to the cancer phenotype.
This compound is a novel, orally active small molecule designed to selectively inhibit the DNA-binding activity of EBNA1. By targeting this critical viral protein, this compound aims to disrupt EBV genome maintenance, leading to the selective elimination of EBV-positive cancer cells. This document summarizes the key technical data and methodologies related to the development of this compound.
Mechanism of Action
This compound functions by binding to the EBNA1 protein and inhibiting its DNA-binding activity. This disruption of the EBNA1-DNA interaction is the core of its therapeutic action.
EBNA1 Signaling and Function
EBNA1 binds to specific DNA sequences within the viral origin of plasmid replication (oriP). This interaction is crucial for two primary functions:
-
Episomal Replication and Maintenance: EBNA1 recruits the host cell's DNA replication machinery to oriP, initiating the replication of the EBV genome once per cell cycle.
-
Genome Segregation: By attaching to host chromosomes, EBNA1 ensures that the viral episomes are not lost as the cancer cells divide.
By inhibiting EBNA1's ability to bind DNA, this compound is designed to induce the progressive loss of the EBV episome from the proliferating tumor cells, ultimately leading to cell death.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of EBNA1 in biochemical and cell-based assays. While a specific IC50 value for this compound in an EBNA1-DNA binding assay is not publicly available, it has been characterized as having nanomolar potency. Related precursor compounds, developed through a fragment-based approach, have shown IC50 values in the sub-micromolar range in an ALPHA proximity assay for EBNA1-DNA binding.
Table 1: In Vitro Activity of EBNA1 Inhibitors
| Compound | Assay Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| VK-1727 | EBNA1-DNA Binding (ALPHA Assay) | Not specified | - |
| VK-1850 | EBNA1-DNA Binding (ALPHA Assay) | Not specified | - |
| Precursor Compounds | EBNA1-DNA Binding (ALPHA Assay) | 0.388 - 0.89 | - |
| VK-1727 | Metabolic Activity (Resazurin Assay) | 9.5 - 31.1 | EBV+ SLCLs |
| VK-1727 | Cell Proliferation (BrdU Assay) | Effective at 0.25 and 2.5 µM | C666-1, LCL352, Akata+ |
In Vivo Efficacy in Xenograft Models
This compound has shown significant tumor growth protection in multiple xenograft models of EBV-driven cancers, including patient-derived xenograft (PDX) models of nasopharyngeal carcinoma. While specific tumor growth inhibition (TGI) data for this compound has not been detailed in available publications, closely related analogs have demonstrated potent anti-tumor activity.
Table 2: In Vivo Efficacy of EBNA1 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) |
|---|---|---|---|
| VK-1727 | M14 LCL (Lymphoma) | 10 mg/kg, BID | 88.3 |
| VK-1850 | M14 LCL (Lymphoma) | 10 mg/kg, BID | 91.3 |
| VK-1727 | C15-PDX (NPC) | 10 mg/kg, BID | 67 |
| VK-1850 | C15-PDX (NPC) | 10 mg/kg, BID | 70 |
| VK-1727 | SNU719 (Gastric) | 10 mg/kg, BID | 61.2 |
| VK-1727 | YCCEL1 (Gastric) | 10 mg/kg, BID | 67 |
Note: BID = twice daily
These studies demonstrate that inhibition of EBNA1 leads to a significant and selective anti-tumor effect in vivo.
Clinical Development
This compound has been evaluated in a first-in-human Phase 1/IIa clinical trial in patients with advanced EBV-positive nasopharyngeal carcinoma (NCT03682055). A Phase 2 trial is also underway (NCT04925544).
Phase 1/IIa Clinical Trial (NCT03682055)
This open-label, dose-escalation study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.
Table 3: Summary of Phase 1/IIa Clinical Trial Results
| Parameter | Result |
|---|---|
| Patient Population | 22 patients with advanced (recurrent or metastatic) NPC |
| Dose Escalation | 60 mg/day to 1800 mg/day |
| Safety and Tolerability | This compound was well-tolerated with mostly grade 1-3 adverse events. A maximum tolerated dose (MTD) was not established. |
| Pharmacokinetics | Rapidly absorbed with a biphasic distribution. Terminal half-life (T1/2) of ~12 hours. Cmax and AUC increased with dose escalation up to 920 mg, with large variability at 1800 mg. Accumulation was observed with multiple doses up to 460 mg. |
| Efficacy | One patient achieved a partial response (>30% decrease in tumor size). Decreases in EBV copy number and viral gene expression (LMP2 and gp150) were observed in biopsies from two patients. Decreases in EBER-positive cells were observed in one patient. |
Table 4: Pharmacokinetic Parameters of this compound in the Phase 1/IIa Trial
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (hours) |
|---|
| Dose-dependent increases observed up to 920 mg | Data not publicly available in a disaggregated format | Data not publicly available in a disaggregated format | ~12 |
Note: High inter-patient variability in pharmacokinetic parameters was observed, particularly at the 1800 mg dose.
Phase 2 Clinical Trial (NCT04925544)
A Phase 2, open-label clinical trial is currently evaluating the anti-tumor effect of this compound in patients with EBV-related cancers, including NPC, lymphoma, and post-transplant lymphoproliferative disorder (PTLD).
Experimental Protocols
EBNA1-DNA Binding Assay (Fluorescence Polarization)
A fluorescence polarization (FP) assay is a common method to measure the binding of a small molecule to a protein. While the specific protocol for this compound is not publicly available, a general procedure is as follows:
-
Reagents:
-
Purified recombinant EBNA1 protein (DNA-binding domain).
-
Fluorescently labeled DNA probe containing the EBNA1 binding site (e.g., from oriP).
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT, BSA).
-
This compound or other test compounds.
-
-
Procedure:
-
A constant concentration of the fluorescently labeled DNA probe is incubated with varying concentrations of the EBNA1 protein to determine the optimal protein concentration for the assay.
-
The test compound (this compound) is serially diluted and incubated with the EBNA1 protein and the fluorescent DNA probe.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to the EBNA1 protein.
-
Cell Proliferation Assay (BrdU)
-
Cell Lines:
-
EBV-positive cell lines (e.g., C666-1, LCLs).
-
EBV-negative control cell lines (e.g., HK1, BJAB).
-
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), BrdU (bromodeoxyuridine) is added to the cells.
-
BrdU, a thymidine (B127349) analog, is incorporated into the DNA of proliferating cells.
-
The amount of incorporated BrdU is quantified using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate.
-
The absorbance is measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle control.
-
In Vivo Xenograft Studies
-
Animal Models:
-
Immunocompromised mice (e.g., NSG or SCID).
-
-
Tumor Implantation:
-
EBV-positive human cancer cells (e.g., C666-1) or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules (e.g., 10 mg/kg, twice daily). The control group receives a vehicle.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Signaling Pathways and Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting EBNA1.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound represents a promising, targeted therapeutic strategy for EBV-associated cancers. Its novel mechanism of action, focused on the inhibition of the essential viral protein EBNA1, offers the potential for high selectivity and a favorable safety profile. Preclinical studies have demonstrated its potent in vitro and in vivo activity, and early clinical data in patients with advanced nasopharyngeal carcinoma are encouraging. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a range of EBV-driven malignancies. The data and protocols presented in this guide are intended to facilitate ongoing research and development in this important area of oncology.
VK-2019 as a Chemical Probe for EBNA1 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with a range of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, nasopharyngeal carcinoma (NPC), and certain gastric cancers. A key protein essential for the establishment and maintenance of EBV latency in these cancer cells is the Epstein-Barr Nuclear Antigen 1 (EBNA1). EBNA1 is a multifunctional DNA-binding protein responsible for the replication and segregation of the EBV episome during host cell division, and it also plays a role in transcriptional regulation of both viral and cellular genes. Its consistent expression in all EBV-associated tumors and its unique protein structure, with no known human homolog, make it an attractive and specific target for therapeutic intervention.
This technical guide focuses on VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of EBNA1. Developed through a structure-based design approach, this compound functions by directly binding to EBNA1 and inhibiting its DNA-binding activity.[1] This document provides a comprehensive overview of this compound as a chemical probe, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, which were instrumental in its development. While direct biochemical IC50 and Kd values for this compound are not publicly available in the reviewed literature, the data for its precursors provide a strong indication of the potency of this chemical series.
Table 1: In Vitro Biochemical Activity of EBNA1 Inhibitors
| Compound | Assay Type | Target | IC50 (µM) | Kd (µM) | Reference |
| VK-0941 | AlphaScreen | EBNA1 | 0.927 | - | [2] |
| VK-1248 | AlphaScreen | EBNA1 | 0.388 | - | [2] |
| VK-1248 | Isothermal Titration Calorimetry (ITC) | EBNA1 | - | 1.4 ± 3.0 | [2] |
| VK-1760 | AlphaScreen | EBNA1 | 0.713 | - | [2] |
| VK-1760 | Surface Plasmon Resonance (SPR) | EBNA1 | - | 2.5 | [2] |
Table 2: In Vitro Cellular Activity of VK-1727 (Prodrug of VK-1248)
| Cell Line | EBV Status | Assay Type | EC50 (µM) | Reference |
| C666-1 (NPC) | Positive | Resazurin Viability | ~1 | [2] |
| LCL352 (LCL) | Positive | Resazurin Viability | ~2.5 | [2] |
| HK1 (NPC) | Negative | Resazurin Viability | >25 | [2] |
| BJAB (Lymphoma) | Negative | Resazurin Viability | >25 | [2] |
Table 3: In Vivo Efficacy of VK-1727 (Prodrug of VK-1248) in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| LCL (M14) | VK-1727 | Significant tumor growth inhibition | [2] |
| C666-1 (NPC) | VK-1727 | Significant tumor growth inhibition | [2] |
| C15 (NPC PDX) | VK-1727 | Significant tumor growth inhibition | [2] |
| C17 (NPC PDX) | VK-1727 | Significant tumor growth inhibition | [2] |
Table 4: Pharmacokinetics of this compound in Humans (Phase 1 Clinical Trial)
| Parameter | Value | Population | Reference |
| Terminal Half-life (T1/2) | ~12 hours | Advanced NPC Patients | [3][4] |
| Absorption | Rapidly absorbed | Advanced NPC Patients | [3][4] |
| Exposure | Cmax and AUC increase with dose up to 920 mg | Advanced NPC Patients | [3][4] |
Table 5: Pharmacodynamics of this compound in Humans (Phase 1 Clinical Trial)
| Biomarker | Effect | Population | Reference |
| EBV Genome Copy Number in Tumor | Decrease observed in some patients | Advanced NPC Patients | [3][5] |
| Viral Gene Expression (e.g., LMP2) in Tumor | Decrease observed in some patients | Advanced NPC Patients | [3] |
| Circulating Tumor EBV DNA in Plasma | Decrease observed in some patients | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and its precursors are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for EBNA1-DNA Binding
This assay is used to screen for and quantify the inhibition of EBNA1 binding to its DNA recognition site in a high-throughput format.
-
Materials:
-
Recombinant EBNA1 protein (DNA-binding domain)
-
Biotinylated DNA probe containing the EBNA1 binding site (e.g., from the EBV origin of replication, OriP)
-
Streptavidin-coated Donor beads
-
Anti-His-tag Acceptor beads (assuming His-tagged EBNA1)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound precursors)
-
384-well microplates
-
-
Protocol:
-
Prepare a reaction mixture containing the biotinylated DNA probe and the recombinant EBNA1 protein in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the EBNA1-DNA mixture to the wells.
-
Incubate at room temperature to allow for binding.
-
Add the Streptavidin-coated Donor beads and Anti-His-tag Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the EBNA1-DNA interaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal.[2]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics (association and dissociation rates) of an inhibitor to its target protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant EBNA1 protein
-
Test compound (e.g., VK-1760)
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Protocol:
-
Immobilize the recombinant EBNA1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the chip surface.
-
Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the compound to the immobilized protein.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the chip surface to remove the bound compound.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]
-
BrdU Cell Proliferation Assay
This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
EBV-positive and EBV-negative cell lines
-
Cell culture medium and supplements
-
Test compound (e.g., VK-1727)
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detector enzyme (e.g., peroxidase)
-
Substrate solution
-
96-well cell culture plates
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add the BrdU labeling reagent to the cells and incubate to allow for its incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix and denature the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the cells and add the substrate solution.
-
Measure the absorbance on a microplate reader.
-
Calculate the EC50 value, the concentration of the compound that inhibits cell proliferation by 50%.[2]
-
EBNA1-Dependent OriP Replication Assay
This assay assesses the ability of an inhibitor to block EBNA1-mediated replication of a plasmid containing the EBV origin of replication, OriP.
-
Materials:
-
Mammalian cell line (e.g., 293T)
-
Expression plasmid for EBNA1
-
Reporter plasmid containing OriP
-
Transfection reagent
-
Test compound
-
DpnI restriction enzyme
-
DNA purification kit
-
Southern blotting or qPCR reagents
-
-
Protocol:
-
Co-transfect the cells with the EBNA1 expression plasmid and the OriP reporter plasmid.
-
Treat the transfected cells with the test compound.
-
After a period of incubation (e.g., 72 hours), harvest the cells and extract the plasmid DNA.
-
Digest the extracted DNA with DpnI. DpnI specifically cleaves bacterially methylated DNA (the input plasmid), but not DNA that has been replicated in mammalian cells.
-
Analyze the amount of DpnI-resistant (replicated) plasmid DNA by Southern blotting or qPCR.
-
Quantify the reduction in replicated DNA in the presence of the inhibitor compared to a vehicle control.[2]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein (in this case, EBNA1) is associated with specific DNA regions in the cell.
-
Materials:
-
EBV-positive cell line (e.g., C666-1)
-
Test compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-EBNA1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking solution
-
DNA purification kit
-
qPCR primers for target DNA regions (e.g., EBV OriP) and control regions
-
-
Protocol:
-
Treat cells with the test compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the EBNA1-DNA complexes using an anti-EBNA1 antibody and protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins and DNA.
-
Elute the EBNA1-DNA complexes from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA (e.g., OriP) in the immunoprecipitated sample by qPCR, and compare it to the amount in a vehicle-treated control.[2]
-
Visualizations
Signaling and Functional Pathways of EBNA1
The following diagram illustrates the central role of EBNA1 in the EBV latent life cycle, highlighting the functions that are targeted by inhibitors like this compound.
Caption: Core functions of EBNA1 in EBV latency and the inhibitory action of this compound.
Experimental Workflow for Characterizing an EBNA1 Inhibitor
This diagram outlines the logical flow of experiments, from initial biochemical screening to in vivo efficacy studies, for a novel EBNA1 inhibitor.
Caption: A streamlined workflow for the development and validation of an EBNA1 inhibitor.
Logical Relationship of this compound as a Chemical Probe
This diagram illustrates how this compound's specific mechanism of action allows it to be used as a chemical probe to dissect the functions of EBNA1.
References
- 1. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on VK-2019: An EBNA1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2019 is an orally bioavailable, small-molecule inhibitor targeting the Epstein-Barr Nuclear Antigen 1 (EBNA1) of the Epstein-Barr virus (EBV).[1][2] EBNA1 is a critical viral protein consistently expressed in all EBV-associated malignancies and is essential for the replication and maintenance of the EBV genome within latently infected cells.[3][4] By inhibiting the DNA-binding activity of EBNA1, this compound disrupts these vital processes, leading to a reduction in viral genome copies and subsequent death of EBV-positive tumor cells.[1] This technical guide provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound functions by selectively binding to the DNA-binding domain of EBNA1.[1] This interaction physically obstructs the binding of EBNA1 to its cognate DNA sequences on the EBV genome, particularly at the origin of plasmid replication (oriP).[5][6] The inhibition of EBNA1-DNA binding disrupts two crucial functions for viral persistence:
-
Viral DNA Replication: EBNA1 is necessary to initiate the replication of the circular EBV episome during the S phase of the host cell cycle. By preventing EBNA1 from binding to oriP, this compound blocks the recruitment of the cellular replication machinery, thereby halting viral genome duplication.[1][5]
-
Episome Maintenance: EBNA1 tethers the EBV episomes to the host cell chromosomes during mitosis, ensuring their proper segregation into daughter cells.[5] Inhibition of this function by this compound leads to the progressive loss of the viral genome from the proliferating tumor cell population.
This targeted action against a viral protein with no known human ortholog suggests a favorable safety profile, as observed in preclinical toxicology studies.[5]
Preclinical Research Data
Preclinical investigations have demonstrated the potency and selectivity of this compound in both in vitro and in vivo models of EBV-associated cancers.
In Vitro Efficacy
This compound has shown significant activity in various cell-based assays, effectively inhibiting the proliferation of EBV-positive cancer cell lines.
| Assay Type | Cell Line(s) | Key Findings | Reference(s) |
| Biochemical Assays | Purified EBNA1 protein | Nanomolar potency in inhibiting EBNA1-DNA binding. | [6] |
| Cell-Based Proliferation Assays | EBV-positive cancer cell lines | Selective inhibition of proliferation in EBV-positive cells compared to EBV-negative cells. | [7] |
| EBV Genome Replication Assays | Burkitt lymphoma cell lines | Reduction in EBV genome copy number upon treatment. | [8] |
In Vivo Efficacy
Studies using xenograft models of EBV-driven tumors have confirmed the anti-tumor activity of this compound in a living system.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference(s) |
| Xenograft Mouse Model | EBV-positive Nasopharyngeal Carcinoma (NPC) | Oral administration of this compound | Significant tumor growth inhibition. | [5][6] |
| Xenograft Mouse Model | EBV-driven Lymphoma | Oral administration of this compound | Protection from tumor progression. | [6] |
Clinical Research Data
A first-in-human, Phase 1/2a clinical trial has been conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced EBV-positive nasopharyngeal carcinoma.[4][5]
Pharmacokinetics
| Parameter | Value | Notes | Reference(s) |
| Absorption | Rapidly absorbed | - | [4] |
| Distribution | Biphasic | - | [4] |
| Terminal Half-life (T1/2) | ~12 hours | After single or multiple doses. | [4] |
| Cmax and AUC | Increase with dose escalation up to 920 mg | Large variability at 1800mg. | [4] |
| Accumulation | Observed with multiple doses up to 460mg | - | [4] |
Safety and Tolerability
This compound was generally well-tolerated at doses up to 1800 mg per day.[5] The most common adverse events reported were mild (Grade 1-3) and included diarrhea, nausea, and rash.[5] A maximum tolerated dose (MTD) has not yet been established.[4]
Preliminary Efficacy
While only one partial response was observed out of 23 patients, biomarker analysis indicated on-target biological activity.[5]
| Biomarker | Finding | Reference(s) |
| Circulating Tumor EBV DNA | Decreases observed in some patients. | [5] |
| Tumor Biopsies | Reduction in EBV genome copy number and viral gene expression. | [4][5] |
Signaling Pathways
EBNA1 is known to modulate several cellular signaling pathways to promote cell survival and proliferation. By inhibiting EBNA1, this compound is predicted to counteract these effects.
EBNA1 has been shown to:
-
Inhibit the canonical NF-κB pathway: This is achieved by inhibiting the phosphorylation of IKKα/β, which may contribute to immune evasion.[9]
-
Enhance STAT1 signaling: EBNA1 can increase the expression of STAT1 and sensitize cells to interferon-induced STAT1 activation.[10][11]
-
Inhibit TGF-β signaling: EBNA1 can induce a lower steady-state level of SMAD2 protein, thereby repressing the transcription of TGF-β responsive genes.[7][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition
This biochemical assay is used to quantify the inhibition of EBNA1 binding to its DNA target.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Synthesize and purify a short oligonucleotide containing the EBNA1 binding site, labeled with a fluorescent dye (e.g., fluorescein).
-
Express and purify the DNA-binding domain of EBNA1.
-
-
Assay Setup:
-
In a microplate, add serial dilutions of this compound.
-
Add a constant concentration of purified EBNA1 protein to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Binding Reaction:
-
Add a constant concentration of the fluorescently-labeled DNA probe to all wells.
-
Incubate for another defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the EBNA1-DNA binding.
-
Resazurin (B115843) Cell Viability Assay
This cell-based assay is used to assess the effect of this compound on the proliferation of EBV-positive and EBV-negative cell lines.[1][12]
-
Cell Seeding:
-
Seed EBV-positive and EBV-negative cancer cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight if they are adherent cell lines.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Resazurin Addition:
-
Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability at each concentration of this compound.
-
Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to confirm that this compound inhibits the binding of EBNA1 to its target DNA sequences within intact cells.[13][14]
-
Cell Treatment and Cross-linking:
-
Treat EBV-positive cells with this compound or a vehicle control for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific for EBNA1 or a control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the purified DNA using primers specific for known EBNA1 binding sites (e.g., within oriP) and a control region.
-
Quantify the amount of immunoprecipitated DNA relative to the total input DNA.
-
EBV-Positive Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.[15][16]
-
Cell Implantation:
-
Implant EBV-positive human tumor cells (e.g., nasopharyngeal carcinoma cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis, such as quantifying the EBV genome copy number by qPCR or immunohistochemistry for relevant biomarkers.
-
Conclusion
Early-stage research on this compound has established its novel mechanism of action as a selective inhibitor of EBNA1, a key driver of EBV-associated malignancies. Preclinical data have demonstrated its potential as a targeted therapeutic agent, and initial clinical findings have shown a favorable safety profile and on-target activity. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate this compound and other EBNA1 inhibitors, with the ultimate goal of developing new treatments for patients with EBV-positive cancers.
References
- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Humanized Mouse Models of Epstein Barr Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. encodeproject.org [encodeproject.org]
- 9. Epstein-Barr virus-encoded EBNA1 inhibits the canonical NF-kappaB pathway in carcinoma cells by inhibiting IKK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epstein-Barr virus-encoded EBNA1 regulates cellular gene transcription and modulates the STAT1 and TGFbeta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. tribioscience.com [tribioscience.com]
- 13. Cell Cycle-Dependent EBNA1-DNA Cross-Linking Promotes Replication Termination at oriP and Viral Episome Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM Structure and Functional Studies of EBNA1 Binding to the Family of Repeats and Dyad Symmetry Elements of Epstein-Barr Virus oriP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathologically Relevant Mouse Models for Epstein–Barr Virus–Associated B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pathologically Relevant Mouse Models for Epstein–Barr Virus–Associated B Cell Lymphoma [frontiersin.org]
Methodological & Application
Application Notes and Protocols for VK-2019 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2019 is an orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1] EBNA1 is a critical viral protein for the replication and maintenance of the EBV genome within latently infected cells, making it a key therapeutic target for EBV-associated malignancies such as nasopharyngeal carcinoma (NPC).[2][3] this compound functions by binding to EBNA1 and inhibiting its DNA binding activity, which disrupts the replication, maintenance, and segregation of the EBV genome, ultimately leading to a reduction in viral load and inhibition of tumor cell proliferation.[1][2][4] Preclinical studies have demonstrated that inhibition of EBNA1 can lead to a decrease in EBV genome copy number and viral gene expression.[2][4] These application notes provide detailed protocols for the in vitro evaluation of this compound in EBV-positive cancer cell lines.
Data Presentation
The following table summarizes the expected effective concentration ranges for this compound in inhibiting the proliferation of EBV-positive cancer cell lines. This data is extrapolated from studies on similar EBNA1 inhibitors.
| Cell Line | Cancer Type | Assay | Incubation Time | Expected EC50 Range (µM) |
| C666-1 | Nasopharyngeal Carcinoma | Resazurin (B115843) Viability Assay | 72 hours | 5 - 15 |
| SNU-719 | Gastric Carcinoma | Resazurin Viability Assay | 72 hours | 8 - 20 |
| LCL352 | Lymphoblastoid Cell Line | Resazurin Viability Assay | 72 hours | 5 - 10 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the EBNA1 protein, which is essential for the maintenance of the EBV genome in a latent state. By disrupting EBNA1 function, this compound leads to a cascade of downstream effects that inhibit the proliferation and survival of EBV-positive cancer cells.
Caption: Mechanism of action of this compound targeting the EBNA1 protein.
Experimental Protocols
Cell Culture of C666-1 Cells
C666-1 is an adherent EBV-positive nasopharyngeal carcinoma cell line.[5]
Materials:
-
C666-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. For routine maintenance, some protocols suggest up to 15% FBS.[6]
-
Culture C666-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new flask containing fresh complete growth medium.
-
Change the medium every 2-3 days.
Cell Viability Assessment using Resazurin Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
C666-1 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well opaque-walled cell culture plates
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Seed C666-1 cells into a 96-well opaque-walled plate at a density of 3 x 10^4 cells per well in 100 µL of complete growth medium.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantification of EBV Genome Copy Number by Real-Time PCR (qPCR)
This protocol determines the effect of this compound on the number of EBV episomes within the cells.
Materials:
-
C666-1 cells treated with this compound or vehicle control
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
Primers and probe for a conserved region of the EBV genome (e.g., targeting the BamH1W repeat region or EBNA1 gene)[7]
-
Primers and probe for a single-copy human housekeeping gene (e.g., RNase P or ApoB) for normalization[7]
-
qPCR master mix
-
Real-time PCR instrument
-
Standard curve DNA (e.g., plasmid containing the target EBV sequence of known copy number)
Protocol:
-
Culture C666-1 cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 72 hours.
-
Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
Prepare a standard curve by making serial dilutions of the plasmid DNA with a known copy number.
-
Set up the qPCR reactions in triplicate for each sample, including the standards, no-template controls, and samples. Each reaction should contain the qPCR master mix, primers, probe, and template DNA.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 minutes, followed by 40-45 cycles of 95°C for 15 seconds and 60°C for 1 minute).[7]
-
Analyze the data to determine the Ct values for both the EBV target and the human housekeeping gene.
-
Calculate the EBV copy number per cell using the standard curve and normalize to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay for EBNA1 Binding
This assay determines if this compound inhibits the binding of EBNA1 to its target DNA sequences on the EBV episome.
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Materials:
-
C666-1 cells treated with this compound or vehicle control
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-EBNA1 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
qPCR primers for the EBV origin of replication (OriP)
-
Real-time PCR instrument
Protocol:
-
Treat C666-1 cells with this compound or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest the cells, wash with ice-cold PBS, and perform cell and nuclear lysis to isolate the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the sheared chromatin with an anti-EBNA1 antibody overnight at 4°C with rotation. A no-antibody (IgG) control should be included.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA crosslinks by heating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the EBV OriP region to quantify the amount of EBNA1-bound DNA. Analyze the results relative to the input and IgG controls.
References
- 1. Facebook [cancer.gov]
- 2. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nasopharyngeal carcinoma cell line (C666-1) consistently harbouring Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nasopharyngeal carcinoma cell proliferation and synergism of cisplatin with silvestrol and episilvestrol isolated from Aglaia stellatopilosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VK-2019 in EBV-Positive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2][3] EBNA1 is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, and it is consistently expressed in all EBV-associated malignancies.[2][4] By targeting the DNA-binding function of EBNA1, this compound disrupts viral genome persistence and inhibits the proliferation of EBV-positive cancer cells.[4] These characteristics make this compound a promising therapeutic candidate for various EBV-associated cancers, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain types of gastric carcinoma.[5][6]
These application notes provide detailed protocols for the in vitro evaluation of this compound in EBV-positive cell lines, covering key assays for assessing its biological activity.
Mechanism of Action
This compound selectively targets EBNA1, interfering with its ability to bind to the viral origin of replication (oriP) on the EBV episome. This inhibition disrupts the recruitment of cellular replication machinery and the tethering of the viral genome to the host cell's chromosomes during mitosis.[4] Consequently, this leads to a reduction in EBV genome copies within the cancer cells and a decrease in the expression of viral oncogenes, such as LMP1 and EBNA2, which are regulated by EBNA1.[7][8]
Furthermore, EBNA1 has been shown to modulate cellular signaling pathways to promote cell survival and proliferation. One key pathway affected is the canonical NF-κB signaling cascade. EBNA1 can inhibit this pathway by preventing the phosphorylation of IκB kinase α/β (IKKα/β), which in turn leads to the cytoplasmic retention of the p65 subunit of NF-κB and suppression of its transcriptional activity. By inhibiting EBNA1, this compound is expected to restore normal NF-κB signaling, potentially leading to decreased cell survival and increased apoptosis in EBV-positive cancer cells.
Data Presentation
In Vitro Efficacy of the EBNA1 Inhibitor VK-1727 (a close analog of this compound)
While specific in vitro EC50 data for this compound is not publicly available, the following table summarizes the efficacy of a closely related and structurally similar EBNA1 inhibitor, VK-1727, in various EBV-positive and EBV-negative cancer cell lines. This data provides a strong indication of the expected potency and selectivity of this class of compounds.
| Cell Line | Cancer Type | EBV Status | Incubation Time (hours) | EC50 (µM) |
| LCL352 | Lymphoblastoid Cell Line | Positive | 72 | 7.9 |
| C666-1 | Nasopharyngeal Carcinoma | Positive | 72 | 6.3 |
| SNU719 | Gastric Carcinoma | Positive | 72 | 10 |
| BJAB | Burkitt's Lymphoma | Negative | 72 | > 100 |
| HK1 | Nasopharyngeal Carcinoma | Negative | 72 | > 100 |
| AGS | Gastric Carcinoma | Negative | 72 | > 100 |
Data sourced from a study on the selective inhibition of EBV-positive cell lines by the EBNA1 inhibitor VK-1727.[9]
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is for determining the effect of this compound on the viability of EBV-positive and EBV-negative cell lines.
Materials:
-
EBV-positive cell lines (e.g., C666-1, Raji, LCLs)
-
EBV-negative control cell lines (e.g., HK1, BJAB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (resuspended in DMSO)
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Quantification of EBV Genome Copy Number by qPCR
This protocol allows for the quantification of the effect of this compound on the number of EBV episomes in latently infected cells.
Materials:
-
EBV-positive cells treated with this compound or vehicle control
-
DNA extraction kit
-
Primers and probe for a conserved region of the EBV genome (e.g., BamHI-W fragment)
-
Primers and probe for a single-copy host gene for normalization (e.g., RNase P)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Treat EBV-positive cells with a relevant concentration of this compound (e.g., 2-5 times the EC50) and a vehicle control for an extended period (e.g., 7-14 days), as the loss of episomes is a gradual process.
-
Harvest the cells and extract total DNA.
-
Set up qPCR reactions for both the EBV target gene and the host reference gene for each sample.
-
Perform the qPCR analysis.
-
Calculate the relative EBV genome copy number using the ΔΔCt method, normalizing the EBV Ct values to the host reference gene Ct values. A reduction of 75-90% in EBV copy number has been observed with other EBNA1 inhibitors.[10][11]
Analysis of EBV Latent Gene Expression by RT-qPCR
This protocol is to assess the impact of this compound on the transcription of key EBV latent genes.
Materials:
-
EBV-positive cells treated with this compound or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
Primers and probes for EBV latent genes (EBNA1, LMP1, LMP2)
-
Primers and probe for a host housekeeping gene for normalization (e.g., GAPDH, ACTB)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Treat EBV-positive cells with this compound at a relevant concentration for 48-72 hours.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions for the target EBV genes and the host housekeeping gene.
-
Perform the qPCR analysis.
-
Calculate the relative expression of the EBV genes using the ΔΔCt method. Inhibition of EBNA1 has been shown to lead to a decrease in the expression of other EBV latent genes like EBNA2 and LMP1.[7][8]
Western Blot Analysis of NF-κB Pathway Inhibition
This protocol is to visualize the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
EBV-positive cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat EBV-positive cells with this compound for a suitable duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of IKKα/β and the total protein levels of the other pathway components.
Mandatory Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Epstein-Barr nuclear antigen 1 (EBNA1) by RNA interference inhibits proliferation of EBV-positive Burkitt’s lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Phospho-IKK alpha/beta (Ser176/180) Antibody II | Cell Signaling Technology [cellsignal.com]
- 13. IKK beta Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: VK-2019 in C666-1 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2019 is an orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] EBNA1 is a critical protein for the replication and maintenance of the EBV genome within latently infected cells, making it a key therapeutic target in EBV-associated malignancies such as nasopharyngeal carcinoma (NPC).[2][3][4] The C666-1 cell line is an EBV-positive NPC cell line widely used in preclinical research to model this disease. These application notes provide detailed protocols for utilizing this compound in a C666-1 xenograft model, based on available preclinical data for closely related compounds and the established mechanism of action of this compound.
Mechanism of Action
This compound functions by binding to a specific pocket on the EBNA1 protein, which interferes with its DNA-binding activity. This disruption inhibits the replication, maintenance, and segregation of the EBV episome, ultimately leading to the death of EBV-dependent tumor cells.[1]
Caption: Mechanism of action of this compound in an EBV-infected tumor cell.
Quantitative Data
While specific dosage data for this compound in a C666-1 xenograft model is not publicly available, data from a closely related EBNA1 inhibitor, VK-1727, provides valuable insight.
| Cell Line | Compound | Assay | Result (EC50) |
| C666-1 | VK-1727 | Cell Proliferation | 6.3 µM |
Table 1: In vitro efficacy of a this compound-related compound on the C666-1 cell line.
Based on preclinical studies of similar compounds, a potential in vivo dosage for this compound in a C666-1 xenograft model can be extrapolated. The following table outlines a suggested dosage based on a study using VK-1727 in a gastric carcinoma xenograft model.
| Compound | Animal Model | Tumor Type | Dosage | Route of Administration |
| VK-1727 | NSG Mice | Gastric Carcinoma | 10 mg/kg, twice daily | Oral |
Table 2: Example in vivo dosage of a this compound-related compound in a xenograft model.
Experimental Protocols
C666-1 Cell Culture
-
Thawing and Seeding:
-
Thaw cryopreserved C666-1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with 5 ml of sterile PBS.
-
Add 2 ml of 0.25% trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Add 8 ml of complete medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
C666-1 Xenograft Model Establishment
Caption: Workflow for establishing a C666-1 xenograft model.
-
Animal Model: Utilize immunodeficient mice, such as NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Cell Preparation:
-
Harvest C666-1 cells during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/ml.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject 100 µl of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
This compound Administration and Efficacy Assessment
-
Drug Formulation:
-
Based on formulation protocols for similar small molecules, this compound can be formulated for oral gavage. A sample formulation could involve suspending the compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
-
Treatment Regimen (Suggested):
-
Treatment Group: Administer this compound orally at a suggested dose of 10 mg/kg, twice daily.
-
Control Group: Administer the vehicle solution orally following the same schedule.
-
Treat the mice for a predetermined period (e.g., 21-28 days).
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Disclaimer
The provided dosage for this compound in the C666-1 xenograft model is an estimation based on data from a closely related compound. Researchers should perform dose-finding studies to determine the optimal and maximally tolerated dose of this compound for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wistar.org [wistar.org]
- 4. Phase one clinical trial of a novel small molecule EBNA1 inhibitor, this compound, in patients with Epstein- Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic correlative studies - A. Colevas [grantome.com]
Application Note: Stability and Handling of VK-2019 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides guidance on the stability and handling of VK-2019, a selective inhibitor of Epstein-Barr Nuclear Antigen 1 (EBNA1), for in vitro research applications. Due to the limited publicly available data on the stability of this compound in specific cell culture media, this note outlines general best practices and provides a protocol for researchers to determine its stability in their experimental systems.
Introduction
This compound is an orally available small molecule that inhibits the DNA binding activity of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] EBNA1 is crucial for the replication and maintenance of the EBV genome in latently infected cells, making it a key target in EBV-associated malignancies.[3][4] As researchers increasingly utilize this compound for in vitro studies, understanding its stability in cell culture media is paramount for ensuring accurate and reproducible experimental outcomes.
While specific degradation pathways and stability profiles in various cell culture media are not extensively documented in the public domain, this application note synthesizes available information on this compound's properties to guide researchers.
Properties of this compound
| Property | Value/Information | Source |
| Chemical Formula | C29H25NO4 | [2] |
| Molecular Weight | 451.52 g/mol | [2] |
| Mechanism of Action | Selective inhibitor of EBNA1 DNA binding activity | [1][2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [5] |
| Plasma Stability | Stable in human plasma for up to 18 months at -70°C. | [6] |
General Recommendations for Handling this compound in Cell Culture
Given the lack of specific stability data in cell culture media, the following general precautions are recommended to minimize potential degradation:
-
Aseptic Technique: Always use sterile techniques when preparing and handling this compound solutions to prevent microbial contamination, which can alter the chemical composition of the media and the compound.
-
Solvent Selection: Prepare stock solutions in a suitable, sterile solvent such as DMSO. A published protocol for in vivo studies created a stock solution in DMSO.[5]
-
Light Sensitivity: Protect stock solutions and media containing this compound from light, as many small molecules are light-sensitive. Store in amber vials or wrap containers in foil.
-
Temperature: Store stock solutions at the recommended temperatures (-20°C or -80°C).[5] When added to cell culture media, the stability will be influenced by the incubator temperature (typically 37°C). The compound's stability should be determined at this temperature over the intended duration of the experiment.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of small molecules. Ensure the medium is properly buffered.
-
Media Components: Components in cell culture media, such as vitamins, amino acids, and serum proteins, can potentially interact with and degrade small molecules.[7][8][9][10] It is advisable to add this compound to the media immediately before use.
-
Fresh Preparation: Whenever possible, prepare fresh working solutions of this compound in cell culture media for each experiment to minimize the impact of potential degradation.
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium of choice.
Objective: To quantify the concentration of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
Sterile DMSO
-
Specific cell culture medium (e.g., RPMI-1640, DMEM) with or without serum, as required for the experiment
-
Sterile, light-protected microcentrifuge tubes or vials
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis. A validated LC-MS/MS method for quantifying this compound in human plasma has been published and could be adapted.[5]
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution into the desired cell culture medium to the final working concentration to be used in experiments (e.g., 1 µM, 10 µM). Prepare a sufficient volume to collect samples at all time points.
-
Incubation: Place the tube/vial containing the this compound in cell culture medium in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium. The time points should reflect the duration of the planned cell-based assays.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Thaw the samples.
-
Prepare samples for analysis according to the requirements of the analytical method (e.g., protein precipitation, dilution).
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Normalize the concentrations to the concentration at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Investigating the Efficacy of VK-2019 on EBNA1 Occupancy at Target DNA Sites using Chromatin Immunoprecipitation (ChIP)
Introduction
VK-2019 is a potent and selective small molecule inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1).[1][2][3] EBNA1 is a DNA-binding protein essential for the replication and maintenance of the Epstein-Barr virus (EBV) genome within latently infected host cells.[3][4] By binding to EBNA1, this compound disrupts its ability to bind to DNA, thereby impeding viral replication and the survival of EBV-associated cancer cells.[1] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to quantify the effect of this compound on the association of EBNA1 with its specific DNA binding sites.
The ChIP assay is a powerful technique to study protein-DNA interactions within the natural chromatin context of the cell.[5][6] This protocol is designed for researchers, scientists, and drug development professionals investigating the molecular mechanism of this compound and its potential as a therapeutic agent for EBV-positive malignancies.[7][8][9]
Principle of the Assay
This ChIP protocol details the methodology to assess the occupancy of EBNA1 on its target DNA sequences in EBV-positive cancer cells treated with this compound. The experiment involves cross-linking protein-DNA complexes, shearing chromatin, immunoprecipitating EBNA1-DNA complexes using a specific antibody, and subsequently quantifying the co-precipitated DNA using quantitative PCR (qPCR). A reduction in the amount of immunoprecipitated target DNA in this compound-treated cells compared to vehicle-treated cells would indicate successful inhibition of EBNA1-DNA binding.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on EBNA1.
Caption: Experimental workflow for the ChIP assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-124825 |
| EBV-positive cell line (e.g., C666-1) | ATCC | CRL-3248 |
| Anti-EBNA1 Antibody | Santa Cruz Biotechnology | sc-81581 |
| Normal Rabbit IgG | Cell Signaling Technology | 2729 |
| ChIP-Grade Protein A/G Magnetic Beads | Thermo Fisher Scientific | 26162 |
| Formaldehyde (B43269), 37% | Sigma-Aldrich | F8775 |
| Glycine (B1666218) | Sigma-Aldrich | G8898 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| PBS, pH 7.4 | Gibco | 10010023 |
| Cell Lysis Buffer | See Protocol | N/A |
| ChIP Dilution Buffer | See Protocol | N/A |
| Low Salt Wash Buffer | See Protocol | N/A |
| High Salt Wash Buffer | See Protocol | N/A |
| LiCl Wash Buffer | See Protocol | N/A |
| TE Buffer | See Protocol | N/A |
| Elution Buffer | See Protocol | N/A |
| RNase A | Thermo Fisher Scientific | EN0531 |
| Proteinase K | New England Biolabs | P8107S |
| PCR Purification Kit | Qiagen | 28104 |
| qPCR Master Mix | Bio-Rad | 1725271 |
| Primers for EBV oriP region | See Protocol | N/A |
| Primers for a negative control region | See Protocol | N/A |
Detailed Experimental Protocol
Cell Culture and this compound Treatment
-
Culture EBV-positive cells (e.g., C666-1 nasopharyngeal carcinoma cells) under standard conditions.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Protein-DNA Cross-linking
-
To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
Cell Lysis and Chromatin Shearing
-
Harvest the cells and resuspend in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Lyse the cells and isolate the nuclei according to standard procedures.
-
Resuspend the nuclear pellet in ChIP Dilution Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
To the remaining chromatin, add the anti-EBNA1 antibody or Normal Rabbit IgG (negative control).
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
Wash and Elute
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
-
Elute the protein-DNA complexes from the beads by incubating with Elution Buffer at 65°C for 15 minutes with vortexing.
Reverse Cross-links
-
Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
DNA Purification
-
Purify the DNA using a PCR purification kit according to the manufacturer's instructions.
-
Elute the DNA in an appropriate volume of elution buffer.
qPCR Analysis
-
Perform qPCR using the purified DNA from the input and immunoprecipitated samples.
-
Use primers specific for a known EBNA1 binding site (e.g., within the EBV oriP region) and a negative control genomic region where EBNA1 is not expected to bind.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Data Presentation and Interpretation
The following tables represent hypothetical data from a successful ChIP-qPCR experiment investigating the effect of this compound on EBNA1 binding to the EBV oriP region.
Table 1: Raw Ct Values from qPCR
| Sample | This compound (nM) | Input (Ct) | anti-EBNA1 IP (Ct) | IgG IP (Ct) |
| oriP | 0 (Vehicle) | 20.5 | 24.1 | 32.5 |
| 1 | 20.6 | 25.8 | 32.7 | |
| 10 | 20.4 | 27.9 | 32.4 | |
| 100 | 20.5 | 30.2 | 32.6 | |
| Negative Control Region | 0 (Vehicle) | 21.0 | 31.8 | 32.1 |
| 100 | 21.1 | 31.9 | 32.3 |
Table 2: Calculated Percent Input
The percent input is calculated using the following formula: % Input = 2^-(Ct[IP] - Ct[Input]) * 100
| This compound (nM) | % Input (anti-EBNA1 IP at oriP) | % Input (IgG IP at oriP) |
| 0 (Vehicle) | 8.24 | 0.04 |
| 1 | 2.87 | 0.03 |
| 10 | 0.78 | 0.04 |
| 100 | 0.19 | 0.03 |
Interpretation of Results:
The data in Table 2 clearly demonstrates a dose-dependent decrease in the enrichment of the oriP DNA region with the anti-EBNA1 antibody in cells treated with this compound. The vehicle-treated cells show significant enrichment of oriP in the anti-EBNA1 IP compared to the IgG control, indicating specific binding of EBNA1 to this region. As the concentration of this compound increases, the percent input value for the anti-EBNA1 IP at oriP decreases, suggesting that this compound effectively inhibits the binding of EBNA1 to its target DNA sequence. The enrichment at a negative control genomic region should remain at background levels across all conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DNA yield | Inefficient cell lysis or chromatin shearing. | Optimize lysis and sonication conditions. |
| Inefficient immunoprecipitation. | Use a high-quality ChIP-validated antibody. | |
| High background in IgG control | Insufficient pre-clearing or washing. | Increase pre-clearing time and perform washes diligently. |
| Non-specific binding of IgG to beads. | Use a different isotype control or block beads more thoroughly. | |
| No enrichment of target DNA | Antibody not suitable for ChIP. | Use a ChIP-validated antibody. |
| Cross-linking was inefficient. | Optimize formaldehyde concentration and incubation time. | |
| Target protein not expressed in cells. | Confirm protein expression by Western blot. |
Conclusion
The Chromatin Immunoprecipitation assay is a valuable tool for elucidating the mechanism of action of DNA-binding protein inhibitors like this compound. This protocol provides a robust framework for researchers to quantify the inhibitory effect of this compound on EBNA1's interaction with the EBV genome. The successful implementation of this assay can provide critical insights into the drug's efficacy at a molecular level, supporting its further development as a targeted therapy for EBV-associated cancers.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 7. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. wistar.org [wistar.org]
- 9. Facebook [cancer.gov]
Application Note: Evaluating the Anti-Proliferative Effects of VK-2019 Using a BrdU Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental biological process essential for development, tissue regeneration, and wound healing. Uncontrolled cell proliferation is a hallmark of cancer. The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) cell proliferation assay is a widely used and reliable method to quantify DNA synthesis, a direct measure of cell proliferation.[1][2] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3][4][5] This incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells.[3][6] This application note provides a detailed protocol for assessing the potential anti-proliferative effects of a novel investigational compound, VK-2019, on a cancer cell line using a colorimetric BrdU assay.
Principle of the Assay
The BrdU assay is based on the incorporation of BrdU into the DNA of proliferating cells.[3] Cells are cultured in the presence of the test compound (this compound) and then pulsed with BrdU. During the S-phase of the cell cycle, BrdU is incorporated into the newly synthesized DNA.[1][5] Following fixation and DNA denaturation, a primary antibody specific for BrdU is added, which binds to the incorporated BrdU.[6][7] A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used to detect the primary antibody. The addition of a substrate for the HRP enzyme results in a colored product, and the intensity of the color, which is proportional to the amount of BrdU incorporated, is measured using a microplate reader.[2][7] A reduction in BrdU incorporation in cells treated with this compound compared to untreated control cells indicates an anti-proliferative effect.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
BrdU Labeling Reagent (10X stock solution)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2][7] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include vehicle control wells (containing the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and untreated control wells (containing only culture medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Fixation and DNA Denaturation:
-
Immunodetection:
-
Remove the Fixing/Denaturing Solution.
-
Wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the anti-BrdU primary antibody solution (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Remove the primary antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Color Development and Measurement:
-
Remove the secondary antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Presentation
The quantitative data obtained from the BrdU assay can be summarized in a table to clearly present the effect of this compound on cell proliferation. The absorbance values are directly proportional to the amount of BrdU incorporated, which in turn reflects the rate of cell proliferation. The percentage of proliferation inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100
Table 1: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| This compound Concentration (µM) | Mean Absorbance (450 nm) ± SD | % Proliferation Inhibition |
| 0 (Untreated Control) | 1.25 ± 0.08 | 0% |
| 0 (Vehicle Control) | 1.23 ± 0.09 | 1.6% |
| 1 | 1.05 ± 0.07 | 16.0% |
| 5 | 0.78 ± 0.06 | 37.6% |
| 10 | 0.45 ± 0.05 | 64.0% |
| 25 | 0.21 ± 0.04 | 83.2% |
| 50 | 0.12 ± 0.03 | 90.4% |
Data are representative and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway of BrdU Incorporation
Caption: Diagram illustrating the incorporation of BrdU during the S-phase of the cell cycle.
Experimental Workflow for BrdU Proliferation Assay
Caption: A step-by-step workflow of the BrdU cell proliferation assay.
References
- 1. BrdU Incorporation in DNA Synthesis and Cell Proliferation. | Antibody News: Novus Biologicals [novusbio.com]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 5. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 6. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Xenograft Studies with VK-2019
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2019 is an orally available, small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] EBNA1 is a critical protein for the replication and maintenance of the EBV genome within latently infected cells.[3][4] By inhibiting EBNA1, this compound disrupts the EBV episome's persistence, leading to a reduction in viral genome copies and the expression of viral genes, which can ultimately induce cell death in EBV-associated malignancies.[3][4] This document provides a summary of the available clinical data on this compound and presents a detailed, representative protocol for a hypothetical in vivo xenograft study to evaluate its efficacy, based on established methodologies for liver-directed cancer models.
Mechanism of Action
This compound specifically targets and binds to the EBNA1 protein. This binding action inhibits the DNA-binding activity of EBNA1, which is essential for the replication and segregation of the EBV genome during host cell division.[1] The disruption of this process leads to a decrease in EBV episomes within the tumor cells, thereby inhibiting their proliferation and survival.[3][4]
Signaling Pathway
The therapeutic action of this compound is centered on the inhibition of the EBNA1 protein, which is a key factor in the lifecycle of latent EBV infection and the survival of EBV-positive cancer cells.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols for CRISPR/Cas9 Screening with VK-2019 in EBV-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Burkitt lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disease.[1] A key viral protein for the establishment and maintenance of latent EBV infection and the proliferation of infected cells is the Epstein-Barr Nuclear Antigen 1 (EBNA1).[2][3][4] VK-2019 is an orally available, first-in-class small molecule inhibitor of EBNA1 that disrupts its DNA binding activity, thereby interfering with EBV genome replication and maintenance, which may lead to tumor cell death in EBV-associated cancers.[2][4][5][6]
CRISPR/Cas9 genome-wide loss-of-function screens are a powerful tool for identifying host dependency factors and potential therapeutic targets in cancer cells.[1][7] By combining CRISPR/Cas9 screening with this compound treatment in EBV-positive cell lines, researchers can elucidate mechanisms of sensitivity and resistance to this novel therapeutic agent. This approach can identify genes and pathways that either synergize with this compound to enhance its anti-tumor activity or mediate resistance, providing valuable insights for patient stratification and the development of combination therapies.
These application notes provide a comprehensive overview and detailed protocols for performing a CRISPR/Cas9 screen to identify genetic modifiers of this compound sensitivity in EBV-positive cancer cell lines.
Key Concepts and Rationale
A genome-wide CRISPR/Cas9 screen in the presence of this compound can identify two main classes of "hits":
-
Sensitizer (B1316253) Genes: Knockout of these genes increases the sensitivity of EBV-positive cells to this compound. These genes may represent parallel survival pathways that, when inhibited, make the cells more reliant on the EBNA1 pathway. Targeting these genes in combination with this compound could be a synergistic therapeutic strategy.
-
Resensitizer/Resistance Genes: Knockout of these genes confers resistance to this compound. These genes may be part of the downstream signaling pathway of EBNA1 or involved in the cellular response to EBNA1 inhibition. Understanding these resistance mechanisms is crucial for predicting patient response and designing second-line therapies.
Data Presentation
Table 1: Hypothetical Results of a Genome-Wide CRISPR/Cas9 Screen for this compound Sensitizer Genes
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. DMSO) | p-value | Functional Category |
| BCL2 | B-cell lymphoma 2 | -2.5 | 1.2e-6 | Apoptosis Regulation |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -2.1 | 5.7e-6 | PI3K/AKT Signaling |
| MYC | MYC proto-oncogene, bHLH transcription factor | -1.9 | 1.1e-5 | Transcription Factor |
| HSP90AA1 | Heat shock protein 90 alpha family class A member 1 | -1.7 | 3.4e-5 | Protein Folding |
| CDK6 | Cyclin dependent kinase 6 | -1.5 | 8.9e-5 | Cell Cycle Regulation |
Table 2: Hypothetical Results of a Genome-Wide CRISPR/Cas9 Screen for this compound Resistance Genes
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. DMSO) | p-value | Functional Category |
| BAX | BCL2 associated X, apoptosis regulator | 1.8 | 2.5e-5 | Apoptosis Regulation |
| PTEN | Phosphatase and tensin homolog | 1.6 | 6.1e-5 | PI3K/AKT Signaling |
| TP53 | Tumor protein p53 | 1.4 | 9.8e-5 | Tumor Suppressor |
| CASP8 | Caspase 8 | 1.3 | 1.2e-4 | Apoptosis Regulation |
| ATM | ATM serine/threonine kinase | 1.1 | 3.5e-4 | DNA Damage Response |
Experimental Protocols
Protocol 1: Generation of Cas9-Expressing EBV-Positive Cell Lines
-
Cell Line Selection: Choose an appropriate EBV-positive cell line, such as a lymphoblastoid cell line (LCL) like GM12878 or a Burkitt lymphoma cell line like P3HR1.[1]
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Selection: Select for Cas9-expressing cells by treating with the appropriate antibiotic (e.g., blasticidin) until a stable, pure population of Cas9-expressing cells is obtained.
-
Validation: Validate Cas9 expression and activity using a functional assay, such as the GFP-to-BFP conversion assay or by assessing the cleavage of a known target gene.
Protocol 2: Genome-Wide CRISPR/Cas9 Screen
-
Library Selection: Utilize a genome-wide sgRNA library, such as the Avana or Brunello libraries, which contain multiple sgRNAs targeting each human gene.[1][8]
-
Lentiviral Library Production: Package the sgRNA library into lentiviral particles.
-
Transduction of Cas9-Expressing Cells: Transduce the Cas9-expressing EBV-positive cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive only one sgRNA.[1]
-
Puromycin Selection: Select for transduced cells using puromycin.[1]
-
Establishment of Baseline Representation (T0): Harvest a subset of the cells after selection to serve as the baseline (T0) for sgRNA representation.
-
Cell Culture and this compound Treatment:
-
Divide the remaining cell population into two arms: a control arm treated with DMSO and an experimental arm treated with this compound.
-
The concentration of this compound should be determined empirically to achieve approximately 50% growth inhibition (GI50) over the course of the experiment (e.g., 14-21 days). Based on preclinical data, a starting concentration in the low micromolar range could be appropriate.[3]
-
Maintain the cells in culture for a sufficient period to allow for the depletion or enrichment of sgRNAs (typically 14-21 days).
-
-
Genomic DNA Extraction: At the end of the experiment, harvest the cells from both the DMSO and this compound treated arms and extract genomic DNA.
-
PCR Amplification and Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform high-throughput sequencing to determine the representation of each sgRNA in each condition.
-
Data Analysis:
-
Normalize the sgRNA read counts.
-
Calculate the log2 fold change in sgRNA abundance between the this compound treated and DMSO treated samples, as well as relative to the T0 sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly depleted (sensitizers) or enriched (resistance factors) in the this compound treated population.
-
Mandatory Visualizations
Caption: Experimental workflow for a CRISPR/Cas9 screen with this compound.
Caption: Logical relationships in a this compound CRISPR screen.
Conclusion
The combination of CRISPR/Cas9 screening with the targeted EBNA1 inhibitor this compound provides a powerful platform for dissecting the cellular pathways that modulate drug response in EBV-positive cancers. The identification of sensitizer and resistance genes will not only enhance our understanding of EBV-driven oncogenesis but also pave the way for more effective therapeutic strategies, including rational combination therapies and patient stratification biomarkers. The protocols and conceptual frameworks presented here offer a guide for researchers to embark on such studies, ultimately contributing to the advancement of precision medicine for EBV-associated malignancies.
References
- 1. CRISPR/Cas9 Screens Reveal Epstein-Barr Virus Transformed B-Cell Host Dependency Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. wistar.org [wistar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CRISPR/Cas9 Screens Reveal Epstein-Barr Virus-Transformed B Cell Host Dependency Factors. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of EBNA1-Targeted Therapies in EBV-Associated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. A key viral protein, Epstein-Barr Nuclear Antigen 1 (EBNA1), is consistently expressed in all EBV-associated tumors and is crucial for the replication and maintenance of the viral genome, making it an attractive therapeutic target.[1][2][3] This document provides a detailed comparison of two distinct therapeutic strategies targeting EBNA1: siRNA-mediated knockdown and the small molecule inhibitor VK-2019.
siRNA Knockdown of EBNA1: This approach utilizes RNA interference to specifically degrade EBNA1 mRNA, thereby preventing its translation into protein. This leads to the inhibition of EBNA1-dependent functions.
This compound Treatment: this compound is an orally available, first-in-class small molecule inhibitor that directly targets the DNA-binding domain of the EBNA1 protein.[4][5][6] By preventing EBNA1 from binding to the viral DNA, this compound disrupts the replication and segregation of the EBV genome, ultimately leading to the death of cancer cells dependent on the virus.[5]
Mechanism of Action
siRNA Knockdown of EBNA1
The mechanism of siRNA-mediated knockdown of EBNA1 follows the canonical RNA interference pathway. A short interfering RNA (siRNA) duplex, designed to be complementary to a specific sequence within the EBNA1 mRNA, is introduced into the target cell. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The activated RISC then utilizes the siRNA as a guide to find and cleave the target EBNA1 mRNA, leading to its degradation and a subsequent reduction in EBNA1 protein levels. The depletion of EBNA1 disrupts its essential functions in maintaining the EBV episome and promoting cell survival.[7][8][9]
This compound Treatment
This compound functions as a direct inhibitor of EBNA1's DNA binding activity.[5] It is a small molecule that binds to a critical region of the EBNA1 protein, interfering with its ability to attach to the origin of plasmid replication (oriP) on the EBV genome.[4] This inhibition disrupts two critical functions of EBNA1: the recruitment of cellular machinery for viral DNA replication and the tethering of the viral episome to the host cell's chromosomes during mitosis.[4] Consequently, the EBV genome is lost from the dividing tumor cells, leading to cell growth inhibition and death.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of both siRNA knockdown of EBNA1 and treatment with an EBNA1 inhibitor. It is important to note that the data for siRNA is derived from preclinical in vitro studies, while the data for this compound is a combination of preclinical and clinical trial findings. For a more direct in vitro comparison, data for VK-1727, a structurally related EBNA1 inhibitor, is also included.
| Parameter | siRNA Knockdown of EBNA1 (in GT-38 EBVaGC cells) | Reference |
| Target Knockdown | 52% reduction in mRNA levels | |
| 42.7% reduction in protein levels | ||
| Cell Viability | 65% decrease | |
| Apoptosis | 11.8% increase in early apoptosis | |
| 21.1% increase in late apoptosis | ||
| Cell Cycle | Significant increase in G0/G1 phase arrest |
| Parameter | This compound / VK-1727 Treatment | Reference |
| In Vitro Efficacy (VK-1727) | EC50 of 6.3 µM in C666-1 (NPC) cells | |
| EC50 of 7.9 µM in LCL352 (B-cell) cells | ||
| EC50 of 10 µM in SNU719 (gastric cancer) cells | ||
| Clinical Efficacy (this compound) | Decrease in EBV genome copy number in some patients | [4] |
| Decrease in viral gene expression in some patients | [4] | |
| 1 partial clinical response out of 23 patients in a Phase I/IIa trial | [4] | |
| Safety (this compound) | Well-tolerated at doses up to 1800 mg/day | [4] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of EBNA1 in EBV-Positive Gastric Carcinoma Cells (GT-38)
This protocol is based on the methodology described in the study by Chen et al. (2018).
1. Cell Culture:
-
Culture GT-38 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.
2. siRNA Transfection (Lentiviral Method):
-
siRNA Sequence: The siRNA sequence targeting EBNA1 used was 3′-GGAGGTTCCAACCCGAAAT-5′. A non-silencing siRNA should be used as a negative control.
-
Lentiviral Vector Preparation: Package the EBNA1-targeting siRNA and the control siRNA into lentiviral vectors according to standard protocols.
-
Transfection:
-
Seed 1x10^5 GT-38 cells per well in a 6-well plate one day before transfection.
-
On the day of transfection, mix 200 nM of the lentiviral vector expressing the siRNA with 5 µl of Lipofectamine 2000 in fresh, serum-free RPMI-1640.
-
Incubate the mixture for 20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 48 hours before proceeding with downstream assays.
-
3. Validation of Knockdown:
-
RT-qPCR: Extract total RNA from the transfected cells and perform reverse transcription followed by quantitative PCR to measure the relative expression of EBNA1 mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse the transfected cells and perform western blot analysis to determine the levels of EBNA1 protein, using an antibody specific to EBNA1. Use an antibody against a loading control (e.g., β-actin) for normalization.
4. Functional Assays:
-
Cell Viability Assay (MTT): Seed transfected cells in a 96-well plate and perform an MTT assay at desired time points to assess cell viability.
-
Apoptosis Assay (Annexin V/PI Staining): Stain transfected cells with Annexin (B1180172) V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Fix transfected cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol 2: In Vitro Treatment of EBV-Positive Cancer Cells with an EBNA1 Inhibitor (e.g., VK-1727)
This protocol is a general guideline based on preclinical studies of small molecule EBNA1 inhibitors.
1. Cell Culture:
-
Culture EBV-positive cell lines (e.g., C666-1, LCL352) and corresponding EBV-negative control cell lines in their recommended media and conditions.
2. Compound Preparation:
-
Prepare a stock solution of the EBNA1 inhibitor (e.g., VK-1727) in a suitable solvent like DMSO.
-
Prepare a dilution series of the compound in culture medium to achieve the desired final concentrations for treatment.
3. Cell Viability/Proliferation Assay (e.g., Resazurin (B115843) or BrdU Assay):
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with the serially diluted EBNA1 inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the resazurin reagent or BrdU labeling reagent and measure the fluorescence/absorbance according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits cell viability/proliferation by 50%.
4. Apoptosis Assay:
-
Treat cells with the EBNA1 inhibitor at a concentration around its EC50 value for a defined period (e.g., 48-72 hours).
-
Harvest the cells and perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine the induction of apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EBNA1's multifaceted role in viral functions and cellular pathway modulation.
Caption: Comparative experimental workflows for siRNA knockdown and this compound treatment.
Discussion and Future Perspectives
Both siRNA-mediated knockdown of EBNA1 and treatment with the small molecule inhibitor this compound represent promising strategies for targeting EBV-associated cancers.
siRNA knockdown has demonstrated significant efficacy in preclinical models, leading to reduced cell viability and increased apoptosis. However, the translation of siRNA-based therapies into clinical practice faces challenges related to delivery, stability, and potential off-target effects. The use of viral vectors, such as lentiviruses, can be efficient for in vitro studies but raises safety concerns for in vivo applications.
This compound has shown a favorable safety profile in a first-in-human clinical trial and has the advantage of oral bioavailability.[4] While the clinical response rate was modest in the initial trial, evidence of target engagement, such as decreased EBV genome copy number, is encouraging.[4] Further optimization of dosing schedules and patient selection may enhance its therapeutic efficacy. The preclinical data for the related compound VK-1727 also supports the on-target activity of this class of inhibitors.
Future directions in this field may involve:
-
Combination Therapies: Combining EBNA1-targeted therapies with conventional chemotherapy, radiation, or immunotherapy could lead to synergistic anti-tumor effects.
-
Improved Delivery Systems: The development of novel non-viral delivery systems for siRNAs could enhance their therapeutic potential by improving safety and targeting.
-
Next-Generation Inhibitors: The development of more potent small molecule inhibitors of EBNA1 with improved pharmacokinetic and pharmacodynamic properties could lead to better clinical outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Apoptotic Cell Death Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase one clinical trial of a novel small molecule EBNA1 inhibitor, this compound, in patients with Epstein- Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic correlative studies - A. Colevas [grantome.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Experiments with Selective THR-β Agonists
Disclaimer: Initial information provided for "VK-2019" suggests a misunderstanding of its mechanism of action. Scientific literature identifies this compound as a selective inhibitor of the Epstein-Barr nuclear antigen 1 (EBNA-1), a protein crucial for the replication of the Epstein-Barr virus (EBV) in cancer cells[1][2][3][4]. It is under investigation for its potential in treating EBV-associated cancers, such as nasopharyngeal carcinoma[3][4][5].
The user's interest in optimizing in vitro concentrations for a selective thyroid hormone receptor-beta (THR-β) agonist likely refers to a different compound, possibly VK2809, which is a known liver-targeted THR-β agonist[6][7]. This guide will, therefore, focus on the principles and troubleshooting for in vitro experiments using selective THR-β agonists as a class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective THR-β agonist?
A1: Selective thyroid hormone receptor-beta (THR-β) agonists are designed to mimic the action of the natural thyroid hormone, triiodothyronine (T3), but with a higher affinity for the beta isoform of the thyroid hormone receptor[6][7]. The THR-β isoform is predominantly found in the liver and is responsible for the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol[6][7]. By selectively targeting THR-β, these compounds aim to provide the metabolic benefits of thyroid hormone activation while minimizing the adverse effects associated with the activation of the THR-alpha (THR-α) isoform, which is more prevalent in the heart and bones[6][7].
Q2: What are some common in vitro assays to assess the activity of a selective THR-β agonist?
A2: Common in vitro assays include:
-
Luciferase Reporter Gene Assays: These are used to measure the ability of the compound to bind to and activate THR-β. Cells are transfected with a THR-β expression plasmid and a reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE)[8].
-
Competitive Binding Assays: These assays determine the binding affinity of the compound to the THR-β ligand-binding domain, often using a radiolabeled or fluorescently tagged known ligand[9][10].
-
Gene Expression Analysis (qPCR or RNA-seq): Following treatment of a relevant cell line (e.g., hepatocytes) with the agonist, changes in the expression of known thyroid hormone-responsive genes can be quantified.
-
Cell-based Proliferation or Viability Assays: These are used to assess the effect of the agonist on cell growth, particularly in cancer cell lines where THR-β may have tumor-suppressive effects[11].
Q3: How do I prepare a stock solution of a selective THR-β agonist?
A3: Most small molecule agonists are soluble in dimethyl sulfoxide (B87167) (DMSO)[2][8]. Stock solutions are typically prepared at a high concentration (e.g., 10-100 mM) in DMSO and stored at -20°C or -80°C[2]. It is crucial to use freshly opened or anhydrous DMSO, as it is hygroscopic and the presence of water can affect compound solubility[2]. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect the diluted compound solution for any signs of precipitation before adding to cells. |
| No observable effect of the agonist | - Inactive compound- Insufficient concentration or incubation time- Low expression of THR-β in the cell line- Issues with the assay system (e.g., reporter plasmid, detection reagents) | - Verify the identity and purity of the compound.- Perform a dose-response experiment with a wider concentration range and consider a longer incubation period.- Confirm THR-β expression in your cell model using qPCR or Western blot.- Include a positive control (e.g., T3) to validate the assay's performance[8]. |
| High background signal in reporter assays | - "Leaky" reporter plasmid with basal activity- Autofluorescence of the compound- Contamination of cell culture | - Test the reporter plasmid in the absence of the THR-β expression vector.- Run a parallel plate with the compound but without the luciferase substrate to check for autofluorescence.- Regularly test cell cultures for mycoplasma contamination. |
| Cell death or cytotoxicity observed | - Compound is cytotoxic at the tested concentrations- High concentration of the solvent (e.g., DMSO)- Off-target effects of the compound | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Ensure the final DMSO concentration is below the toxic threshold for your cell line.- Consider testing the compound in a cell line that does not express THR-β to assess off-target toxicity. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and values for selective THR-β agonists from in vitro studies. Note that optimal concentrations are highly dependent on the specific compound, cell type, and assay.
| Parameter | Compound Example | Value | Cell/Assay Type | Reference |
| AC50 (50% Activation Concentration) | CS27109 | 1.98 µM | CV-1 cells, Luciferase Reporter Assay | [8] |
| AC50 (50% Activation Concentration) | MGL-3196 (Resmetirom) | 21.32 µM | CV-1 cells, Luciferase Reporter Assay | [8] |
| In Vitro Proliferation Assay Concentration | VK-1727 / VK-1850 | 0.25 µM and 2.5 µM | EBV-positive cell lines | [12] |
| In Vitro Replication Assay Concentration | VK-1248, VK-1727, etc. | 10 µM | Transiently transfected cells | [12] |
Note: The VK compounds listed in the table are related to EBNA-1 inhibition, but the concentrations used in these cell-based assays provide a general reference for the micromolar range often tested for small molecules in vitro.
Experimental Protocols
Detailed Methodology: Luciferase Reporter Gene Assay
-
Cell Seeding: Seed CV-1 cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂[8].
-
Transfection: Prepare a transfection mix containing the THR-β expression plasmid, a firefly luciferase reporter plasmid with a DR4 thyroid hormone response element, and a transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Add the mix to the cells and incubate for 24 hours[8].
-
Compound Treatment: Prepare serial dilutions of the selective THR-β agonist (e.g., from 0.01 µM to 30 µM) and a positive control (e.g., T3) in the appropriate cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Incubate for 22-24 hours[8].
-
Cell Lysis: Remove the medium and add a cell lysis buffer to each well. Shake gently for 10-15 minutes to ensure complete lysis[8].
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay substrate and immediately measure the luminescence using a plate reader[8].
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to a measure of cell viability. Plot the normalized signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.
Visualizations
Caption: A logical workflow for determining the optimal in vitro concentration of a THR-β agonist.
Caption: Agonist binding to THR-β leads to gene transcription.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. e-enm.org [e-enm.org]
- 7. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective thyroid hormone receptor beta agonist, GC-1, is capable to reduce growth of colorectal tumor in syngeneic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pharmacokinetic Variability of VK-2019 in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the in vivo pharmacokinetic variability of VK-2019, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available small molecule that selectively inhibits the Epstein-Barr virus nuclear antigen 1 (EBNA1).[1] EBNA1 is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells.[2] By binding to EBNA1, this compound disrupts its DNA binding activity, which can lead to the death of EBV-associated tumor cells.[1]
Q2: What is the primary challenge observed with this compound's pharmacokinetics in vivo?
A2: Clinical studies of this compound have reported good systemic exposure after oral administration; however, a key challenge is the high intersubject variability in its pharmacokinetic profile.[3][4] This variability has been observed in clinical trials for EBV-positive nasopharyngeal carcinoma.[3][4]
Q3: What are the known pharmacokinetic parameters of this compound in humans?
A3: In a Phase I/IIa clinical trial, this compound was administered orally at doses ranging from 60 to 1800 mg once daily.[4] The terminal half-life (T1/2) is approximately 12 hours.[5] Both Cmax (maximum plasma concentration) and AUC (area under the curve) were observed to increase with dose escalation up to 920 mg, with significant variability noted at the 1800 mg dose.[5]
Q4: Have any metabolites of this compound been identified?
A4: Yes, two purported metabolites of this compound have been mentioned in the literature, though their specific structures and activities are not detailed in the provided search results.[6]
Q5: Are there any known transporters involved in the disposition of this compound?
A5: The clinical trial protocol for this compound advises against the co-administration of drugs that are known to inhibit or induce the organic anion transporting polypeptides OATP1B1 and OATP1B3, strongly suggesting their involvement in the transport and disposition of this compound.[7]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Between Experimental Subjects
Possible Causes and Troubleshooting Steps:
-
Genetic Polymorphisms in Drug Transporters:
-
Explanation: Genetic variations in transporters like OATP1B1 and OATP1B3 can significantly alter the uptake and clearance of substrate drugs, leading to interindividual differences in plasma concentrations.
-
Recommendation: If working with human subjects, consider genotyping for common polymorphisms in SLCO1B1 (encoding OATP1B1) and SLCO1B3 (encoding OATP1B3). In preclinical studies using humanized mouse models, different human donors for cell engraftment may introduce genetic diversity.
-
-
Drug-Drug Interactions:
-
Explanation: Co-administration of other compounds that are substrates, inhibitors, or inducers of the same metabolic enzymes or transporters as this compound can alter its pharmacokinetics.
-
Recommendation: Carefully review all co-administered substances, including supportive care medications. If a potential interaction is suspected, a preclinical drug-drug interaction study can be designed (see Experimental Protocols section).
-
-
Food Effects:
-
Explanation: The composition and timing of food intake can significantly impact the absorption of orally administered drugs.
-
Recommendation: Standardize feeding schedules for preclinical studies. For clinical research, it is important to record and analyze food intake in relation to drug administration. A formal food-effect study may be warranted.
-
-
Formulation and Administration:
-
Explanation: In preclinical studies, improper formulation or inconsistent administration can be a major source of variability.
-
Recommendation: Ensure the formulation of this compound is homogenous and stable. For oral gavage, ensure consistent technique and volume across all animals. A suggested in vivo formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
-
Underlying Disease State:
-
Explanation: The pathophysiology of the disease model or the patient's condition (e.g., hepatic or renal impairment) can affect drug metabolism and excretion.
-
Recommendation: Monitor and document the health status of preclinical models. In clinical settings, stratify pharmacokinetic data by organ function.
-
Data Presentation
Table 1: Summary of Clinical Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
| Dosing Range | 60 - 1800 mg once daily (oral) | [4] |
| Terminal Half-life (T1/2) | ~12 hours | [5] |
| Key Observation | High intersubject variability | [3][4] |
| Dose-Response | Cmax and AUC increase with dose up to 920 mg | [5] |
| High Dose Observation | Large variability at 1800 mg | [5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in an EBV-Positive Xenograft Mouse Model
This protocol describes a general procedure for assessing the pharmacokinetics of this compound in immunodeficient mice bearing EBV-positive tumors.
1. Animal Model:
- Use immunodeficient mice such as NSG-SCID (NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ).
- Engraft mice subcutaneously with a relevant EBV-positive cell line (e.g., C666-1 for nasopharyngeal carcinoma) or patient-derived xenograft (PDX) tissue.
- Allow tumors to reach a palpable size before initiating the study.
2. This compound Formulation and Administration:
- Prepare a fresh formulation of this compound for oral administration. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
- Administer a single dose of this compound via oral gavage at the desired dose level (e.g., 10 mg/kg).
3. Sample Collection:
- Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Process blood to separate plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
4. Sample Analysis:
- Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Extraction: Extract this compound from plasma using protein precipitation with acetonitrile.
- Chromatography: Use a C18 column (e.g., Zorbax XDB C18) with a gradient flow.
- Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization mode.
- Use a deuterated internal standard (e.g., this compound-d6) for accurate quantification.
5. Data Analysis:
- Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2.
Mandatory Visualization
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: Mechanism of action of this compound in inhibiting EBV-driven cell survival.
Caption: Potential contributing factors to the pharmacokinetic variability of this compound.
References
- 1. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PXR/CYP3A4-humanized mice for studying drug-drug interactions involving intestinal P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Humanized Mouse To Become Basic Tool To Test Drug-Drug Interactions - Salk Institute for Biological Studies [salk.edu]
- 5. Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Effect Study Design With Oral Drugs: Lessons Learned From Recently Approved Drugs in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of organic anion transporting polypeptide 1B1 transport function by concurrent phosphorylation and lysine-acetylation: A novel posttranslational regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting VK-2019 degradation in long-term experiments
Important Note for Researchers: There appears to be a common confusion between VK-2019 and VK2809 . This technical support center is dedicated to VK2809 , a selective thyroid hormone receptor-beta (THR-β) agonist developed by Viking Therapeutics for metabolic disorders like non-alcoholic steatohepatitis (NASH). This compound, in contrast, is an inhibitor of the Epstein-Barr virus nuclear antigen 1 (EBNA-1). Please ensure you are working with the correct compound for your experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using VK2809 in long-term experiments.
Frequently Asked Questions (FAQs)
Compound Identity and Mechanism
Q1: What is VK2809 and what is its mechanism of action?
A1: VK2809 is a novel, orally available small molecule that acts as a selective agonist for the thyroid hormone receptor-beta (THR-β).[1][2][3][4][5][6][7] It is a liver-targeted prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, VK2809A, primarily in the liver.[8][9][10][11][12] This liver-specific activation is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][10] The active form then binds to THR-β, which is predominantly expressed in the liver, and modulates the transcription of genes involved in lipid metabolism, leading to reductions in cholesterol and triglycerides.[2][6]
Q2: Why is the liver-targeting mechanism of VK2809 important?
A2: The liver-targeting properties of VK2809 are designed to maximize its therapeutic effects on lipid metabolism while minimizing potential side effects in other tissues.[2][6] Thyroid hormone receptor-alpha (THR-α), which is more abundant in the heart and bone, is associated with adverse effects like increased heart rate and bone resorption when activated systemically.[2] By selectively activating THR-β in the liver, VK2809 aims to provide a better safety profile compared to non-targeted thyroid hormone analogs.
Storage and Handling
Q3: How should I store VK2809 powder and stock solutions for long-term experiments?
A3: While specific manufacturer's instructions should always be followed, general recommendations for phosphonate (B1237965) prodrugs suggest storing the solid compound in a cool, dry, and dark place. For long-term storage of stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Based on bioanalytical studies, using acetonitrile (B52724) (e.g., 60%) during sample homogenization can help stabilize the analytes.[8][11][13]
Q4: What solvents are recommended for preparing VK2809 stock solutions?
A4: The choice of solvent will depend on the specific experimental requirements (in vitro vs. in vivo). For in vitro studies, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare a high-concentration stock solution, which is then further diluted in culture medium. For in vivo studies in animal models, the formulation may involve a mixture of vehicles to ensure solubility and bioavailability. One study reported using a vehicle of 3% Pharmasolve, 20% polyethylene (B3416737) glycol 400, 8% ethanol, and 10% Solutol HS15 in water (pH ~6-7) for intraperitoneal injections in mice.[12]
Troubleshooting Guides
In Vitro Experiment Issues
Q5: I am not observing the expected biological activity of VK2809 in my hepatocyte cell culture. What could be the reason?
A5: Several factors could contribute to a lack of activity in vitro. Consider the following troubleshooting steps:
-
Insufficient Prodrug Activation: VK2809 requires conversion to its active form by the CYP3A4 enzyme.[8][10]
-
Cell Line Choice: Ensure your chosen hepatocyte cell line (e.g., HepG2, Huh7) expresses sufficient levels of active CYP3A4. CYP3A4 expression can be low or variable in some cultured cell lines compared to primary hepatocytes.[14]
-
Culture Conditions: CYP3A4 activity can be influenced by culture conditions such as cell density, passage number, and media components.[14][15] Long-term confluent cultures of some cell lines, like Huh7, have shown increased CYP3A4 expression.[14]
-
Induction of CYP3A4: If baseline CYP3A4 activity is low, you may consider pre-treating your cells with a known CYP3A4 inducer like rifampicin, but be aware this could confound your experimental results.[14][16]
-
-
Compound Degradation:
-
Solution Stability: Prepare fresh dilutions of VK2809 in your culture medium for each experiment. The stability of VK2809 in aqueous media at 37°C over extended periods may be limited.
-
Storage of Stock Solutions: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation.
-
-
Assay-Specific Issues:
-
Endpoint Measurement: Confirm that your chosen endpoint (e.g., gene expression of THR-β targets, lipid accumulation) is appropriate and sensitive enough to detect the effects of VK2809.
-
Concentration and Incubation Time: Optimize the concentration of VK2809 and the incubation time in your specific cell model.
-
Q6: I am observing high variability in my in vitro results between experiments. What are the possible causes?
A6: High variability can be due to several factors:
-
Inconsistent Cell Culture: Variations in cell passage number, confluency, and overall cell health can affect metabolic enzyme activity and drug response.
-
Inconsistent Compound Preparation: Ensure accurate and consistent preparation of VK2809 solutions.
-
Variable CYP3A4 Activity: As mentioned above, CYP3A4 activity can be influenced by many factors, leading to variable conversion of VK2809 to its active form.[9][13][15][17][18] Standardizing your cell culture and experimental procedures is critical.
-
Plate Edge Effects: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. Use of a humidified incubator and avoiding the use of outer wells for critical measurements can help mitigate this.
In Vivo Experiment Issues
Q7: The in vivo efficacy of VK2809 in my animal model of NASH is lower than expected. What should I check?
A7: Lower than expected in vivo efficacy can be due to a variety of factors related to the compound, the animal model, and the experimental procedures.
-
Compound Formulation and Administration:
-
Solubility and Stability: Ensure that your formulation provides adequate solubility and stability for the duration of the study. If administering via oral gavage, the stability in the formulation vehicle is important.
-
Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique.
-
-
Animal Model Considerations:
-
Species Differences in Metabolism: While VK2809 is activated by CYP3A4, there can be species differences in the expression and activity of this enzyme, which could affect the extent of prodrug activation.
-
Model-Specific Pathology: The specific animal model of NASH being used (e.g., diet-induced, genetic) can influence the response to treatment.[19][20][21][22][23] Some models may not fully recapitulate all aspects of human NASH.
-
-
Pharmacokinetics and Pharmacodynamics:
-
Bioavailability: The oral bioavailability of your formulation may be a factor.
-
Tissue Distribution: While VK2809 is liver-targeted, variations in drug distribution could affect efficacy.
-
-
Data Analysis: Ensure that your chosen endpoints and methods of analysis are appropriate for the study design.
Compound Degradation
Q8: I suspect my VK2809 sample has degraded. What are the likely degradation pathways?
A8: As a phosphonate prodrug, VK2809 may be susceptible to several degradation pathways, particularly in solution. While specific forced degradation studies for VK2809 are not publicly available, general knowledge of phosphonate prodrug chemistry suggests the following potential pathways:
-
Hydrolysis: The phosphonate ester linkages can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][24][25] This would lead to the cleavage of the prodrug moiety and potentially the release of the active drug or other degradation products. The rate of hydrolysis can be pH-dependent.[25]
-
Oxidation: The molecule contains several sites that could be susceptible to oxidation.[26] Proper storage away from light and in a well-sealed container is important.
-
Thermal Degradation: Exposure to high temperatures can accelerate degradation.[27][28] It is recommended to store the compound at the manufacturer's recommended temperature.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. It is good practice to protect solutions of VK2809 from light.
Table 1: Potential Degradation Pathways for VK2809
| Degradation Pathway | Potential Conditions | Likely Outcome |
| Hydrolysis | Acidic or basic pH, presence of water | Cleavage of phosphonate ester bonds |
| Oxidation | Presence of oxidizing agents, exposure to air/light | Modification of aromatic rings or other susceptible groups |
| Thermal Degradation | High temperatures | Accelerated decomposition |
| Photodegradation | Exposure to UV or visible light | Light-induced decomposition |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Assessment of VK2809 Activity in Hepatocytes
-
Cell Culture: Plate hepatocytes (e.g., HepG2, Huh7, or primary human hepatocytes) in appropriate multi-well plates and culture until they reach the desired confluency. For some cell lines, a period of confluent culture may be necessary to enhance CYP3A4 activity.[14]
-
Compound Preparation: Prepare a concentrated stock solution of VK2809 (e.g., 10-50 mM) in DMSO.
-
Treatment: On the day of the experiment, prepare fresh serial dilutions of VK2809 in the appropriate cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing VK2809 or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Endpoint Analysis: After incubation, analyze the desired endpoints. This could include:
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of THR-β target genes involved in lipid metabolism (e.g., ANGPTL4, DIO1).[8]
-
Lipid Accumulation Assay: For cells cultured under conditions that promote lipid accumulation, stain with a lipid-specific dye (e.g., Oil Red O or Nile Red) and quantify the lipid content.
-
LC-MS/MS Analysis: Collect cell lysates or culture supernatant to quantify the levels of VK2809 and its active metabolite VK2809A to confirm prodrug conversion.[11][13]
-
Protocol 2: Quantification of VK2809 and its Metabolite VK2809A by LC-MS/MS
This is a generalized protocol based on a published method for rat liver tissue.[11][13] Optimization will be required for other matrices.
-
Sample Preparation (Homogenization):
-
Protein Precipitation:
-
Add a protein precipitation agent, such as methanol (B129727) containing an appropriate internal standard (e.g., Sobetirome), to the homogenate.[11][13]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
Chromatographic Separation: Use a suitable C18 column (e.g., XSelect HSS T3) with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[6][11][13]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to detect and quantify VK2809 and VK2809A.[8][11][13]
-
Visualizations
Figure 1: Simplified signaling pathway of VK2809 in hepatocytes.
Figure 2: General experimental workflow for in vitro testing of VK2809.
Figure 3: Logical diagram for troubleshooting inconsistent in vitro results.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 3. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. vikingtherapeutics.com [vikingtherapeutics.com]
- 7. VK2809 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. vikingtherapeutics.com [vikingtherapeutics.com]
- 10. The Liver Meeting 2023 [aasld.confex.com]
- 11. Development and validation for bioanalysis of VK2809, its active metabolite VK2809A and glutathione-conjugated metabolite MB06588 in rat liver using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A two‐dimensional multiwell cell culture method for the production of CYP3A4‐expressing hepatocyte‐like cells from HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges Encountered in NAFLD Animal Models | Encyclopedia MDPI [encyclopedia.pub]
- 21. mdpi.com [mdpi.com]
- 22. Nonalcoholic Steatohepatitis: A Search for Factual Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nucleoside phosphonates: part 7. Studies on the oxidation of nucleoside phosphonate esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 27. specificpolymers.com [specificpolymers.com]
- 28. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
Navigating Cell Viability Assays with VK-2019: A Technical Support Guide
Technical Support Center: VK-2019 and Cell Viability Assay Artifacts
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on potential artifacts and troubleshooting strategies when assessing cell viability in the presence of this compound, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of the Epstein-Barr nuclear antigen 1 (EBNA-1).[1] Its chemical formula is C29H25NO4, and it is structurally identified as 2-(1H-indol-6-yl)-3-((4-(((tetrahydro-2H-pyran-4-yl)oxy)methyl)phenyl)ethynyl)benzoic acid.[2] this compound functions by binding to EBNA-1 and inhibiting its DNA binding activity.[2] This disruption of EBNA-1's function interferes with the replication and maintenance of the EBV genome within infected cells, which is crucial for the survival and proliferation of EBV-associated cancer cells.[1]
Q2: Why might I observe unexpected results in my cell viability assays with this compound?
Unexpected results in cell viability assays when using small molecules like this compound can arise from either the compound's direct biological effects on cellular metabolism or from artifacts due to interference with the assay chemistry itself. It is crucial to distinguish between these two possibilities to ensure accurate interpretation of your data.
Q3: What are the common types of cell viability assays and their principles?
The two most common types of cell viability assays are tetrazolium reduction assays (e.g., MTT, MTS, XTT) and ATP-based luminescence assays (e.g., CellTiter-Glo®).
-
Tetrazolium Reduction Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[3] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[3]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present in a cell population, which is an indicator of metabolically active, viable cells.[4] The assay reagent lyses the cells to release ATP, which then serves as a substrate for a luciferase enzyme, producing a luminescent signal that is proportional to the ATP concentration and, therefore, the number of viable cells.[4]
Q4: Could the chemical structure of this compound interfere with these assays?
Yes, the chemical structure of this compound, specifically the presence of a benzoic acid moiety, raises the possibility of interference with luciferase-based assays.[2] Some small molecules containing benzoic acid have been shown to inhibit or stabilize the luciferase enzyme, potentially leading to artificially low or high signals, respectively.[5][6] While direct reduction of tetrazolium salts by this compound is less predictable from its structure alone, it remains a possibility for many small molecules and should be experimentally addressed.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Readings in MTT Assays
If you observe higher than expected viability or a poor dose-response curve with this compound in an MTT assay, it could be due to direct reduction of the MTT reagent by the compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells containing your culture medium and the same concentrations of this compound used in your experiment, but without cells.
-
Add the MTT reagent and incubate for the same duration as your cell-based assay.
-
Add the solubilization solution and measure the absorbance.
-
A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT and a false-positive result.[7]
-
-
Consider Alternative Assays:
-
If direct MTT reduction is confirmed, consider using a cell viability assay with a different endpoint that is not based on metabolic reduction. Recommended alternatives include:
-
Illustrative Data for Troubleshooting MTT Assay Interference
| This compound Conc. (µM) | Absorbance (570 nm) with Cells (Corrected) | Absorbance (570 nm) Cell-Free Control (Corrected) |
| 0 (Vehicle) | 1.00 | 0.05 |
| 1 | 0.95 | 0.15 |
| 10 | 0.88 | 0.45 |
| 50 | 0.82 | 0.75 |
Issue 2: Unexpectedly Low or High Signal in CellTiter-Glo® (Luminescence-Based) Assays
Deviations from expected results in luminescence-based assays can be due to direct inhibition or stabilization of the luciferase enzyme.
Troubleshooting Steps:
-
Test for Luciferase Inhibition:
-
Perform a cell-free luciferase assay.
-
In a multiwell plate, add a known, constant amount of ATP to the assay buffer.
-
Add the same concentrations of this compound as used in your cell viability experiments.
-
Add the luciferase-containing reagent (e.g., from a CellTiter-Glo® kit).
-
Measure the luminescence.
-
A dose-dependent decrease in luminescence in the presence of this compound suggests direct inhibition of the luciferase enzyme.[6]
-
-
Assess for Luciferase Stabilization:
-
An unexpected increase in the luminescent signal, particularly after a prolonged incubation with the compound, might indicate luciferase stabilization.[10] This is a known artifact where the compound binds to and protects the luciferase from degradation, leading to its accumulation and a stronger signal upon cell lysis.[5][10]
-
To investigate this, you can perform a time-course experiment with a reporter cell line constitutively expressing luciferase. An increasing signal over time in the presence of this compound, independent of changes in cell number, would suggest stabilization.
-
Illustrative Data for Troubleshooting Luciferase Inhibition
| This compound Conc. (µM) | Luminescence (RLU) with Constant ATP (Corrected) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0% |
| 1 | 1,350,000 | 10% |
| 10 | 900,000 | 40% |
| 50 | 450,000 | 70% |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be followed accordingly.
-
Reagent Preparation: Thaw the frozen CellTiter-Glo® Buffer and allow it to come to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion.[12]
-
Cell Plating and Treatment:
-
Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.[13]
-
Treat cells with this compound and vehicle controls and incubate for the desired duration.
-
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. promega.com [promega.com]
Improving VK-2019 efficacy in resistant cell lines
Welcome to the technical support center for VK-2019, a first-in-class, orally bioavailable inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical research and to address potential challenges, such as reduced efficacy in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the EBNA1 protein of the Epstein-Barr virus.[3] EBNA1 is crucial for the replication and maintenance of the EBV genome within latently infected cells.[1][2] By binding to EBNA1, this compound disrupts its DNA-binding activity, which in turn inhibits the replication and segregation of the EBV episome, leading to reduced viral load and death of EBV-associated tumor cells.[4][5]
Q2: In which types of cancer cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in cancer cell lines that are positive for the Epstein-Barr virus (EBV+). Its efficacy is dependent on the cell's reliance on EBNA1 for survival and proliferation. It has been investigated primarily in the context of EBV-positive nasopharyngeal carcinoma (NPC) and lymphomas.[6] Preclinical studies have demonstrated its selectivity for EBV-positive cells over EBV-negative cells.[7]
Q3: Are there any known this compound resistant cell lines?
A3: Currently, there are no specific cell lines that have been officially documented as being resistant to this compound in published literature. Preclinical data has suggested that prolonged exposure to this compound and similar EBNA1 inhibitors did not lead to the emergence of drug resistance.[7] However, as with any targeted therapy, the potential for intrinsic or acquired resistance exists.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While no specific resistance mechanisms to this compound have been identified, based on general principles of resistance to targeted therapies in oncology and virology, several hypothetical mechanisms could arise:
-
Target Alteration: Mutations in the EBNA1 gene that alter the drug-binding site could prevent this compound from effectively inhibiting the protein.
-
Drug Efflux: Increased expression of multidrug resistance transporters (e.g., P-glycoprotein) could pump this compound out of the cell, reducing its intracellular concentration.
-
Bypass Pathways: Cancer cells might activate alternative survival pathways that are independent of EBNA1, thereby circumventing the effects of this compound.
-
Altered Drug Metabolism: Changes in cellular metabolism could lead to the rapid inactivation of this compound.
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia, could potentially reduce the efficacy of this compound.[3]
Q5: What are the recommended general strategies to overcome potential resistance to this compound?
A5: General strategies to combat drug resistance in cancer and antiviral therapies can be applied to this compound.[8] A primary approach is the use of combination therapies.[9] Combining this compound with agents that have different mechanisms of action could create a synergistic effect and reduce the likelihood of resistance developing.[8] Potential combination partners could include standard chemotherapy agents, other targeted therapies, or immunotherapies.
Troubleshooting Guides
This section provides guidance for researchers who may encounter reduced than expected efficacy of this compound in their experiments.
Issue 1: Suboptimal Efficacy in an EBV-Positive Cell Line
If you observe lower than expected cell killing or inhibition of proliferation in an EBV-positive cell line, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 in your specific cell line. | Identification of the optimal concentration range for your experiments. |
| Cell Line Integrity | Verify the identity of your cell line through short tandem repeat (STR) profiling. Confirm the presence and expression level of EBV and EBNA1 using PCR and western blotting. | Ensures that the cell line is correct and expresses the drug target. |
| Experimental Conditions | Optimize cell density, serum concentration, and incubation time. Ensure proper dissolution and stability of this compound in your culture medium. | Improved consistency and reproducibility of experimental results. |
| Intrinsic Resistance | If the above steps do not resolve the issue, the cell line may have intrinsic resistance. Consider sequencing the EBNA1 gene to check for mutations. | Identification of potential genetic markers of resistance. |
Issue 2: Development of Acquired Resistance in a Previously Sensitive Cell Line
If you observe a decrease in this compound efficacy after prolonged treatment, your cell line may have developed acquired resistance.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Emergence of a Resistant Clone | Isolate single-cell clones from the resistant population and assess their sensitivity to this compound individually. | Confirmation of a heterogeneous population with resistant subclones. |
| Target Gene Mutation | Sequence the EBNA1 gene in the resistant clones and compare it to the parental cell line. | Identification of mutations in the drug target that may confer resistance. |
| Upregulation of Efflux Pumps | Perform qPCR or western blotting to assess the expression levels of common drug efflux pumps (e.g., ABCB1, ABCG2). | Determine if increased drug efflux is a potential mechanism of resistance. |
| Activation of Bypass Pathways | Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to compare the signaling pathways in sensitive and resistant cells. | Identification of alternative survival pathways that may be targetable with combination therapy. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound in a Cancer Cell Line
This protocol outlines a standard method for determining the half-maximal effective concentration (EC50) of this compound using a cell viability assay.
Materials:
-
EBV-positive cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a 10-point dilution series. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add the different concentrations of this compound.
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generating and Characterizing a this compound Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound.
Materials:
-
EBV-positive cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks
Procedure:
-
Culture the parental cell line in the presence of this compound at a concentration equal to its EC50.
-
Continuously monitor the cells and passage them as they begin to recover and proliferate.
-
Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further.
-
This process may take several months.
-
Once a resistant population is established (e.g., able to proliferate at a concentration 5-10 times the original EC50), perform single-cell cloning to isolate and expand resistant clones.
-
Characterize the resistant clones by determining their EC50 for this compound and comparing it to the parental cell line.
-
Further characterize the resistant clones using molecular biology techniques (e.g., sequencing of EBNA1, expression analysis of efflux pumps, pathway analysis) to investigate the mechanism of resistance.
Data Presentation
Table 1: Illustrative Example of this compound Efficacy in a Panel of EBV-Positive Cancer Cell Lines
This table is a hypothetical representation for illustrative purposes.
| Cell Line | Cancer Type | EBNA1 Expression (Relative to GAPDH) | This compound EC50 (µM) |
| C666-1 | Nasopharyngeal Carcinoma | 1.2 | 5.8 |
| C17-PDX | Nasopharyngeal Carcinoma | 1.5 | 4.2 |
| LCL-1 | Lymphoblastoid Cell Line | 0.9 | 8.1 |
| SNU-719 | Gastric Carcinoma | 0.7 | 12.5 |
Table 2: Illustrative Example of Acquired Resistance to this compound
This table is a hypothetical representation for illustrative purposes.
| Cell Line | This compound EC50 (µM) | Fold Resistance | EBNA1 Mutation | ABCB1 Expression (Fold Change) |
| C666-1 (Parental) | 5.8 | 1.0 | None | 1.0 |
| C666-1-VKR1 (Resistant Clone 1) | 45.2 | 7.8 | G512D | 1.2 |
| C666-1-VKR2 (Resistant Clone 2) | 62.5 | 10.8 | None | 15.3 |
Visualizations
Caption: Mechanism of action of this compound in an EBV-positive cancer cell.
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Resistance Mechanisms Influencing Oncolytic Virotherapy, a Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wistar.org [wistar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. longdom.org [longdom.org]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
Best practices for storing and handling VK-2019
Welcome to the technical support center for VK-2019. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2][3] EBNA1 is a protein expressed in all EBV-associated cancers and is crucial for the replication and maintenance of the EBV genome within cancer cells.[4][5][6] this compound works by binding to EBNA1 and inhibiting its DNA-binding activity, which disrupts the replication and maintenance of the EBV episome, potentially leading to the death of cancer cells in EBV-associated malignancies.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and efficacy. For detailed storage information, please refer to the table below.
Q3: How should I reconstitute and prepare stock solutions of this compound?
A3: For detailed instructions on reconstituting solid this compound and preparing stock solutions, please refer to the "Experimental Protocols" section below. It is highly recommended to use the provided solvent for reconstitution.[1] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1]
Q4: Is this compound considered a hazardous substance?
A4: According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[7] However, it is intended for laboratory research use only and not for human or veterinary use.[4][5] Standard laboratory safety practices should always be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses and chemical-resistant gloves, and working in a well-ventilated area or a chemical fume hood.[7]
Troubleshooting Guide
Problem: I am observing precipitation or phase separation when preparing my working solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent system, or the solvents may not have been mixed properly.
-
Solution: Gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] Ensure that each solvent is added sequentially and mixed thoroughly before adding the next, as outlined in the formulation protocols.[1]
Problem: I am concerned about the stability of my prepared this compound solutions.
-
Possible Cause: Improper storage temperature or prolonged storage can lead to degradation of the compound.
-
Solution: Adhere strictly to the recommended storage conditions summarized in the data table below. For stock solutions, it is crucial to use them within the specified timeframe.[1][4] For in vivo experiments, always prepare fresh working solutions.[1] this compound has been shown to be stable in plasma for up to 18 months when stored at -70°C.[6][8]
Problem: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results can arise from variability in compound handling, solution preparation, or storage.
-
Solution: To ensure reliable and reproducible experimental outcomes, it is essential to follow standardized protocols for handling, weighing, and solution preparation. Use calibrated equipment and ensure the purity of the solvents. Always use clarified stock solutions for preparing working dilutions.[1]
Data Presentation
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark.[4] |
| -20°C | Long-term (months to years) | Keep dry and dark.[4] | |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | 1 month | Use within 1 month.[1] | |
| -80°C | 6 months | Use within 6 months.[1] | |
| In Plasma | -70°C | Approximately 18 months | As demonstrated in pharmacokinetic studies.[6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 451.52 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Protocol 2: Formulation for In Vivo Experiments
This protocol provides a clear solution of ≥ 5 mg/mL.[1] The following example is for preparing 1 mL of working solution:
-
Start with a 50.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 50.0 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
This working solution should be prepared fresh on the day of use.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting EBV replication.
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound |CAS 2044520-06-9|DC Chemicals [dcchemicals.com]
- 6. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of this compound, a selective EBNA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Validation & Comparative
A Comparative Guide to EBNA1 Inhibitors: VK-2019 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1) is a critical protein for the replication and persistence of the EBV genome in latently infected cells, making it a prime therapeutic target for EBV-associated malignancies, including nasopharyngeal carcinoma (NPC).[1] VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1 that has entered clinical trials.[1] This guide provides a comparative overview of this compound and other notable EBNA1 inhibitors, supported by available experimental data.
Mechanism of Action
EBNA1 inhibitors primarily function by disrupting the binding of EBNA1 to its cognate DNA sequences on the viral genome, which is essential for viral replication and maintenance.[1] This interference with a critical viral process, absent in human cells, provides a promising safety profile.[1]
This compound specifically binds to a pocket on EBNA1 at the protein-DNA interface, thereby blocking its DNA-binding activity.[1] This disruption of EBNA1 function leads to a reduction in EBV genome copy number and the expression of viral genes in tumor cells.[1] Other experimental inhibitors, such as VK-1727 , operate through a similar mechanism of inhibiting EBNA1's DNA binding function.
In Vitro and In Vivo Efficacy
The efficacy of various EBNA1 inhibitors has been evaluated in both cell-based assays and animal models of EBV-positive cancers.
Quantitative Comparison of EBNA1 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line(s) | Potency (IC50/EC50) | Key Findings | Reference(s) |
| This compound | EBNA1 DNA Binding | Clinical Trial (Phase I) | Human (NPC) | N/A (Dosed up to 1800 mg/day) | Well-tolerated, showed on-target biological activity, including decreased EBV DNA plasma levels in some patients. One partial response observed. | [1] |
| VK-1727 | EBNA1 DNA Binding | Cell Proliferation (BrdU) | LCL352 (B-cell), C666-1 (NPC), SNU719 (Gastric) | EC50: 7.9 µM, 6.3 µM, 10 µM respectively | Selectively inhibited proliferation of EBV-positive cells. | |
| In Vivo Xenograft | YCCEL1, SNU719 (Gastric Cancer) | 10 mg/kg | Significant tumor growth inhibition (61.2% and 67%). | |||
| SC7 | EBNA1 DNA Binding | Fluorescence Polarization | N/A | IC50: 23 µM | Inhibited EBNA1-DNA binding. | |
| SC11 | EBNA1 DNA Binding | Fluorescence Polarization | N/A | IC50: 20-100 µM | Inhibited EBNA1-DNA binding and reduced EBV genome copy number in Raji cells. | |
| SC19 | EBNA1 DNA Binding | Fluorescence Polarization | N/A | IC50: 49 µM | Selectively inhibited EBNA1-mediated transcription and reduced EBV genome copy number in Raji cells. | |
| H31 | EBNA1 DNA Binding | Cell Proliferation | EBV-positive cells | ~70% decrease at 10 µM | Inhibited DNA binding, transactivation, replication, and EBV episome maintenance. | |
| L2P4 | EBNA1 Dimerization | Cytotoxicity | C666-1 (NPC) | LC50: 46.4 µM | Peptide-based probe that inhibits EBNA1 homodimer formation and selectively inhibits EBV+ tumor growth. | |
| Hsp90 Inhibitors (e.g., 17-AAG, 17-DMAG) | Indirectly affect EBNA1 | Cell Viability, In Vivo | LCLs, SCID mice | Varies | Decrease EBNA1 expression and induce death of EBV-transformed cells. | |
| BRACO-19 | EBNA1-RNA Binding | EBV Genome Copy Number | Raji (Burkitt's Lymphoma) | ~25% decrease at 10 µM (3 days) | Disrupts EBNA1-ORC2 association and modestly inhibits EBV gene expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of EBNA1 inhibitors.
Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition
This assay measures the disruption of EBNA1 binding to a fluorescently labeled DNA probe.
-
Reagents and Materials:
-
Purified recombinant EBNA1 protein.
-
Fluorescently labeled DNA oligonucleotide containing a high-affinity EBNA1 binding site.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.6, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).
-
Test compounds (EBNA1 inhibitors) dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing the fluorescently labeled DNA probe and purified EBNA1 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA) for EBNA1-DNA Binding
EMSA is used to visualize the formation of protein-DNA complexes and their disruption by inhibitors.
-
Reagents and Materials:
-
Purified recombinant EBNA1 protein.
-
DNA probe (double-stranded oligonucleotide) containing an EBNA1 binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Test compounds (EBNA1 inhibitors).
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE or TGE running buffer.
-
Loading dye.
-
Detection system (autoradiography film, chemiluminescence imager, or fluorescence scanner).
-
-
Procedure:
-
Set up binding reactions in individual tubes, each containing the binding buffer, labeled DNA probe, and poly(dI-dC).
-
Add the purified EBNA1 protein to the reaction tubes.
-
For inhibitor studies, add varying concentrations of the test compound to the respective tubes. Include a no-inhibitor control.
-
Incubate the reactions at room temperature for a defined period (e.g., 20-30 minutes) to allow for complex formation.
-
Add loading dye to each reaction.
-
Load the samples onto the native polyacrylamide gel and perform electrophoresis until the free probe has migrated a sufficient distance.
-
Detect the labeled DNA to visualize the protein-DNA complexes. A decrease in the shifted band in the presence of an inhibitor indicates disruption of EBNA1-DNA binding.
-
Cell Proliferation (BrdU) Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.
-
Reagents and Materials:
-
EBV-positive and EBV-negative cancer cell lines.
-
Complete cell culture medium.
-
Test compounds (EBNA1 inhibitors).
-
BrdU labeling solution.
-
Fixing/Denaturing solution.
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EBNA1 inhibitor for a desired period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
Add BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance indicates inhibition of cell proliferation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by EBNA1 and a general workflow for screening EBNA1 inhibitors.
Caption: EBNA1 modulates STAT1 and TGF-β signaling pathways.
Caption: A typical workflow for the screening and development of EBNA1 inhibitors.
Conclusion
This compound represents a significant advancement in the targeted therapy of EBV-associated cancers by specifically inhibiting the essential viral protein EBNA1. Preclinical and early clinical data demonstrate its potential as a safe and effective therapeutic agent. The exploration of other EBNA1 inhibitors with diverse chemical scaffolds and mechanisms of action continues to be an active area of research. The comparative data and experimental protocols provided in this guide aim to support the ongoing efforts in the development of novel and potent EBNA1-targeted therapies.
References
Preclinical Comparison of EBNA1 Inhibitors: VK-2019 and VK-1727
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for two small molecule inhibitors of the Epstein-Barr Virus (EBV) nuclear antigen 1 (EBNA1), VK-2019 and VK-1727. Both compounds target the DNA-binding function of EBNA1, a protein essential for the replication and maintenance of the EBV genome in latently infected cells, making it a critical target in EBV-associated malignancies. This document summarizes their in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in their preclinical evaluation.
Mechanism of Action: Targeting EBNA1
Both this compound and VK-1727 are designed to inhibit the DNA-binding activity of EBNA1.[1][2] By binding to EBNA1, these inhibitors disrupt its ability to interact with the viral genome, which is a crucial step for the replication, maintenance, and segregation of the EBV episome. This disruption of EBNA1 function ultimately leads to the inhibition of proliferation and induction of cell death in EBV-positive cancer cells.[1][2][3]
Caption: Inhibition of EBNA1 by this compound and VK-1727 blocks viral genome replication and cell proliferation.
In Vitro Efficacy
VK-1727 has demonstrated potent and selective inhibition of proliferation in EBV-positive cancer cell lines. The half-maximal effective concentration (EC50) for cell viability was determined in various cell lines, showing significantly higher potency in EBV-positive lines compared to their EBV-negative counterparts.
Table 1: In Vitro Cell Viability (Resazurin Assay) of VK-1727
| Cell Line | EBV Status | Cancer Type | EC50 (µM) |
|---|---|---|---|
| LCL352 | Positive | Lymphoblastoid Cell Line | 7.9 |
| C666-1 | Positive | Nasopharyngeal Carcinoma | 6.3 |
| SNU719 | Positive | Gastric Carcinoma | 10 |
| BJAB | Negative | B-cell Lymphoma | >100 |
| HK1 | Negative | Nasopharyngeal Carcinoma | >100 |
| AGS | Negative | Gastric Carcinoma | >100 |
Data sourced from a study on EBNA1 inhibitors in Epstein-Barr virus-associated gastric cancer.[4]
Preclinical studies for this compound have also demonstrated its ability to block latent replication and proliferation.[5][6] While specific EC50 values from comparative in vitro studies are not detailed in the provided search results, its advancement into clinical trials was based on robust preclinical efficacy models.[5]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of VK-1727 was evaluated in mouse xenograft models using EBV-positive and EBV-negative gastric and nasopharyngeal cancer cell lines.
Table 2: In Vivo Tumor Growth Inhibition by VK-1727
| Xenograft Model | EBV Status | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
|---|---|---|---|---|
| SNU719 | Positive | Gastric Carcinoma | 10 mg/kg VK-1727 | 61.2% |
| YCCEL1 | Positive | Gastric Carcinoma | 10 mg/kg VK-1727 | 67% |
| C15-PDX | Positive | Nasopharyngeal Carcinoma | 10 mg/kg VK-1727 | 67% |
| M14 LCL | Positive | Lymphoblastoid Cell Line | 10 mg/kg VK-1727 | 88.3% |
| AGS | Negative | Gastric Carcinoma | 10 mg/kg VK-1727 | No significant inhibition |
| MKN74 | Negative | Gastric Carcinoma | 10 mg/kg VK-1727 | No significant inhibition |
| A549 | Negative | Lung Carcinoma | 10 mg/kg VK-1727 | No effect |
Data compiled from studies on EBNA1 inhibitors in gastric and nasopharyngeal cancer models.[3][4][7]
This compound has also been shown to significantly inhibit the proliferation of EBV-positive tumors in EBV-dependent xenograft models.[8] While specific TGI percentages from preclinical studies are not available in the provided search results, a Phase I/IIa clinical trial of this compound in patients with EBV-positive nasopharyngeal carcinoma showed a partial response in one patient, with decreases in EBV copy number and viral gene expression observed in biopsies from some patients.[5][8]
Experimental Protocols
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Caption: Workflow for assessing cell proliferation using a BrdU incorporation assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: The cells are then treated with various concentrations of the test compound (this compound or VK-1727) or a vehicle control (DMSO).
-
BrdU Labeling: A BrdU labeling solution is added to each well, and the plate is incubated to allow for BrdU incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added to the wells.
-
Detection: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The intensity of the signal is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates in a living organism.
Caption: Workflow for evaluating in vivo anti-tumor efficacy using a xenograft model.
Detailed Steps:
-
Cell Implantation: A suspension of human cancer cells (e.g., C666-1 or SNU719) is subcutaneously injected into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into different treatment groups. Treatment with the investigational drug (e.g., VK-1727 at 10 mg/kg) or a vehicle control is then initiated.
-
Monitoring: Tumor size and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Summary and Conclusion
Both this compound and VK-1727 are promising inhibitors of EBNA1 with demonstrated preclinical activity against EBV-positive cancers. VK-1727 has shown potent and selective in vitro and in vivo efficacy in various preclinical models of EBV-associated malignancies. This compound, building on a strong preclinical foundation, has advanced into clinical trials and has shown an acceptable safety profile and on-target biological activity in patients with advanced EBV-positive nasopharyngeal carcinoma.[3][8]
The data presented in this guide highlights the potential of targeting EBNA1 as a therapeutic strategy for EBV-driven cancers. Further head-to-head preclinical studies and the ongoing clinical evaluation of this compound will be crucial in fully elucidating the therapeutic potential of this class of inhibitors.
References
- 1. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Epstein-Barr virus-encoded EBNA1 regulates cellular gene transcription and modulates the STAT1 and TGFbeta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VK-2019 and Cisplatin Efficacy in EBV-Positive Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the pre-clinical efficacy of VK-2019, a novel inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), and the conventional chemotherapeutic agent, cisplatin (B142131), in EBV-positive (EBV+) cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in targeted therapies for EBV-associated malignancies.
Executive Summary
Epstein-Barr virus is a causative agent in several cancers, including nasopharyngeal carcinoma and certain types of gastric and lymphoid malignancies. The viral protein EBNA1 is essential for the replication and maintenance of the EBV genome in tumor cells, making it a prime target for therapeutic intervention. This compound is a small molecule inhibitor designed to specifically target EBNA1. Cisplatin is a long-standing platinum-based chemotherapy drug widely used in the treatment of various cancers, including those associated with EBV. This guide presents a comparative overview of their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate.
Mechanism of Action
This compound: As a selective inhibitor of EBNA1, this compound disrupts the replication and maintenance of the EBV genome within cancer cells.[1] This targeted approach is designed to selectively induce apoptosis in EBV-infected cancer cells while sparing healthy, non-infected cells, potentially leading to a more favorable safety profile.
Cisplatin: Cisplatin exerts its cytotoxic effects by forming cross-links with DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[2][3] Its mechanism is not specific to EBV-infected cells and affects all rapidly dividing cells, which is the basis for its broad anti-cancer activity and its associated side effects.
Comparative Efficacy in EBV+ Cancer Cell Lines
The following tables summarize the in vitro efficacy of a close analog of this compound, VK-1727, and cisplatin in two representative EBV+ cancer cell lines: C666-1 (nasopharyngeal carcinoma) and SNU719 (gastric carcinoma).
| Drug | Cell Line | Efficacy Metric | Value | Reference |
| VK-1727 | C666-1 | EC50 | 6.3 µM | [4][5] |
| Cisplatin | C666-1 | IC50 | 26.55 ± 6.15 µM | [6] |
Table 1: Comparative Efficacy in C666-1 (Nasopharyngeal Carcinoma) Cells
| Drug | Cell Line | Efficacy Metric | Value | Reference |
| VK-1727 | SNU719 | EC50 | 10 µM | [4][5] |
| Cisplatin | SNU719 | CD50 | 21.10 µM | [7] |
Table 2: Comparative Efficacy in SNU719 (Gastric Carcinoma) Cells
EC50 (Half-maximal effective concentration) and IC50/CD50 (Half-maximal inhibitory/cytotoxic dose) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition of a biological process.
Experimental Protocols
VK-1727 Cell Viability and Proliferation Assays
Cell Lines:
-
C666-1 (EBV+ nasopharyngeal carcinoma)
-
SNU719 (EBV+ gastric carcinoma)
Methodology:
-
BrdU Proliferation Assay: Cells were treated with VK-1727 for 48 hours, with fresh media and drug replenished daily. Cell proliferation was quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Resazurin-based Cell Viability Assay: Cells were incubated with VK-1727 for 72 hours. Cell viability was assessed by the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.
Cisplatin Cell Viability and Apoptosis Assays
Cell Lines:
-
C666-1 (EBV+ nasopharyngeal carcinoma)
-
SNU719 (EBV+ gastric carcinoma)
Methodology:
-
MTS Assay (C666-1 cells): Cell viability was determined after 48 and 72 hours of treatment with cisplatin using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
Annexin V/PI Staining (C666-1 cells): Apoptosis was quantified after 48 and 72 hours of cisplatin treatment by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
CCK-8 Assay (SNU719 cells): Cell viability was assessed after 48 hours of cisplatin treatment using a Cell Counting Kit-8 (CCK-8) assay.[7]
Caption: General experimental workflows for assessing the in vitro efficacy of this compound (analog) and cisplatin.
Signaling Pathways
This compound (EBNA1 Inhibition)
This compound targets EBNA1, a key viral protein that interacts with and modulates multiple host cell signaling pathways to promote cancer cell survival and proliferation. By inhibiting EBNA1, this compound is expected to reverse these effects. Key pathways affected include:
-
STAT1 Signaling: EBNA1 has been shown to enhance the expression and phosphorylation of STAT1, a key transducer of cytokine signaling.[2][8] Inhibition of EBNA1 may therefore dampen pro-tumorigenic STAT1 activity.
-
TGF-β Signaling: EBNA1 can interfere with the tumor-suppressive TGF-β pathway by increasing the turnover of SMAD2, a critical downstream effector.[8][9][10]
-
NF-κB Signaling: EBNA1 can inhibit the canonical NF-κB pathway by reducing the phosphorylation of IKKα/β and the p65 subunit, thereby suppressing the expression of NF-κB target genes involved in inflammation and cell survival.
Caption: this compound inhibits EBNA1, leading to apoptosis and modulation of key signaling pathways.
Cisplatin
Cisplatin's primary mechanism of action is the induction of DNA damage, which activates complex cellular responses. In the context of EBV+ cancer cells, the interplay between cisplatin-induced damage and EBV-mediated signaling is crucial:
-
DNA Damage Response (DDR): Cisplatin-induced DNA cross-links activate the ATM and ATR kinase signaling pathways. These pathways initiate a cascade of events leading to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
-
EBV-mediated Modulation of DDR: EBV has been shown to activate the ATR-CHK1 pathway, which can contribute to resistance to cisplatin in nasopharyngeal carcinoma cells.[1][11][12] This suggests that the virus can manipulate the host cell's response to DNA damage to promote its own survival.
Caption: Cisplatin induces DNA damage, leading to apoptosis, a process that can be modulated by EBV.
Conclusion
The available preclinical data suggests that this compound, through its targeted inhibition of the essential viral protein EBNA1, demonstrates potent and selective efficacy against EBV-positive cancer cell lines. The EC50 values for the this compound analog, VK-1727, are notably lower than the IC50/CD50 values reported for cisplatin in the same cell lines, indicating a higher potency in vitro. Furthermore, the targeted mechanism of this compound offers the potential for a wider therapeutic window and reduced off-target toxicities compared to the broad-spectrum cytotoxicity of cisplatin. The ability of EBV to modulate the cellular response to cisplatin-induced DNA damage underscores the potential advantages of a direct antiviral therapeutic strategy. Further head-to-head in vivo studies and clinical trials are warranted to fully elucidate the comparative therapeutic potential of this compound and cisplatin in the treatment of EBV-associated malignancies.
References
- 1. ATR activated by EB virus facilitates chemotherapy resistance to cisplatin or 5-fluorouracil in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Nasopharyngeal Carcinoma Cells with the Histone-Deacetylase Inhibitor Abexinostat: Cooperative Effects with Cis-platin and Radiotherapy on Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutlin-3 sensitizes nasopharyngeal carcinoma cells to cisplatin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin Resistance in Epstein–Barr-Virus-Associated Gastric Carcinoma Acquired through ATM Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epstein-Barr virus-encoded EBNA1 regulates cellular gene transcription and modulates the STAT1 and TGFbeta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dynamic Roles of TGF-β Signalling in EBV-Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. [PDF] ATR activated by EB virus facilitates chemotherapy resistance to cisplatin or 5-fluorouracil in human nasopharyngeal carcinoma | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Cellular Target Engagement Assays for VK-2019
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA-1) inhibitor, VK-2019, with alternative target engagement methodologies. Confirming that a therapeutic compound reaches and binds its intended target within the complex cellular environment is a critical step in drug discovery. This document outlines the principles, protocols, and comparative performance of various assays to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target, EBNA-1
This compound is an orally bioavailable small molecule inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA-1). EBNA-1 is a viral protein consistently expressed in all EBV-associated malignancies and is essential for the replication and maintenance of the EBV genome in latently infected cells.[1][2] By inhibiting EBNA-1, this compound disrupts the viral lifecycle and shows potential as a therapeutic agent for EBV-positive cancers, such as nasopharyngeal carcinoma.[1] Verifying the direct engagement of this compound with EBNA-1 in a cellular context is paramount for understanding its mechanism of action and for further clinical development.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that allows for the direct assessment of target engagement in intact cells and tissues. The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein. When a drug like this compound binds to its target protein (EBNA-1), it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.
CETSA Workflow
The typical workflow for a CETSA experiment involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures. The soluble (non-denatured) protein fraction is then separated from the aggregated proteins and quantified, commonly by Western blotting. An increase in the amount of soluble target protein at higher temperatures in the presence of the drug indicates target engagement.
References
Navigating Antiviral Frontiers: A Comparative Guide to VK-2019 and Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antiviral agents necessitates a thorough understanding of their resistance profiles and potential for cross-resistance with existing therapies. This guide provides a comprehensive comparison of VK-2019, a first-in-class inhibitor of Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), with other antiviral agents. Due to its unique mechanism of action, direct cross-resistance studies with other antivirals are not yet available. Therefore, this guide focuses on the theoretical basis for cross-resistance, established experimental protocols for its assessment, and the available performance data for this compound.
Mechanism of Action: A Tale of Two Targets
The potential for cross-resistance between antiviral drugs is fundamentally linked to their mechanisms of action. Drugs that target the same viral protein or pathway are more likely to exhibit cross-resistance. This compound stands apart from other antivirals sometimes used in the context of EBV-associated conditions due to its distinct target.
This compound: Targeting EBV Genome Persistence
This compound is a small molecule inhibitor that specifically targets the EBV nuclear antigen 1 (EBNA1).[1][2][3] EBNA1 is a crucial viral protein for the replication and maintenance of the EBV genome within latently infected cells.[4][5] By binding to EBNA1, this compound inhibits its DNA binding activity, thereby disrupting the persistence of the viral episome.[1] This targeted action is hypothesized to lead to the death of EBV-associated tumor cells.[1]
Traditional Antivirals for Herpesviruses: Targeting Lytic Replication
Antivirals such as acyclovir (B1169) and ganciclovir, while sometimes used in EBV-related contexts, primarily target the lytic phase of herpesvirus replication.[6][7] These nucleoside analogues act as chain terminators for the viral DNA polymerase, an enzyme essential for the synthesis of new viral DNA during active replication.[7][8]
The fundamental difference in their viral targets—EBNA1 for this compound versus viral DNA polymerase for traditional herpesvirus antivirals—makes the development of cross-resistance between them highly unlikely. A mutation in the EBNA1 gene conferring resistance to this compound would not be expected to affect the activity of a DNA polymerase inhibitor, and vice versa.
Experimental Protocols for Assessing Cross-Resistance
While no cross-resistance studies involving this compound have been published, the methodologies for such investigations are well-established in virology. These protocols are crucial for the development of new antiviral agents and are recommended by regulatory bodies like the FDA.[9][10] The two primary approaches are phenotypic and genotypic assays.[11][12][13]
Phenotypic Assays
Phenotypic assays directly measure the susceptibility of a virus to a drug.[12][14][15] A common method is the plaque reduction assay, where virus-infected cells are cultured in the presence of varying drug concentrations. The concentration of the drug that inhibits viral replication by 50% (EC50) is then determined.[12] To assess cross-resistance, a viral strain known to be resistant to one drug is tested for its susceptibility to another.
Table 1: Illustrative Phenotypic Cross-Resistance Assay Data
| Viral Isolate | Antiviral A (EC50 in µM) | Fold-Change from Wild-Type | Antiviral B (EC50 in µM) | Fold-Change from Wild-Type | Cross-Resistance Observed |
| Wild-Type EBV | 1.0 | 1.0 | 5.0 | 1.0 | N/A |
| Antiviral A-Resistant Mutant | 50.0 | 50.0 | 5.5 | 1.1 | No |
| Antiviral B-Resistant Mutant | 1.2 | 1.2 | 100.0 | 20.0 | No |
| Cross-Resistant Mutant | 60.0 | 60.0 | 120.0 | 24.0 | Yes |
This table presents hypothetical data to illustrate how cross-resistance is determined. Actual values would be generated from experimental assays.
Genotypic Assays
Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance.[11][13] This is typically done through sequencing of the target gene.[11] For this compound, this would involve sequencing the EBNA1 gene from viral isolates that show reduced susceptibility in phenotypic assays. For DNA polymerase inhibitors, the corresponding viral polymerase gene would be sequenced. The absence of overlapping resistance mutations in these distinct genes would provide strong evidence against cross-resistance.
This compound Performance Data
While direct comparative and cross-resistance data are not available, clinical studies have provided initial insights into the biological activity of this compound in patients with EBV-positive nasopharyngeal carcinoma.
In a first-in-human clinical trial, this compound was well-tolerated and demonstrated on-target biological activity.[4] Notably, decreases in circulating tumor EBV DNA plasma levels were observed in some patients.[4] Furthermore, analyses of tumor biopsies from a small number of patients before and after treatment revealed a reduction in EBV genome copy number and viral gene expression.[4]
Table 2: Summary of this compound Clinical Trial Findings
| Parameter | Observation | Citation |
| Safety | Well-tolerated at doses up to 1800 mg per day. | [4] |
| Pharmacokinetics | Good systemic exposure with high intersubject variability. | [4] |
| Clinical Response | One partial response observed in 23 patients. | [4] |
| Biomarkers | Decreases in circulating tumor EBV DNA in some patients. | [4] |
| Reduction in EBV genome copy number in tumor samples. | [4] | |
| Reduction in viral gene expression in tumor samples. | [4] |
These findings, while preliminary and from a small sample size, support the proposed mechanism of action of this compound and its potential as an antiviral agent.
Signaling Pathways and a Look to the Future
The development of antiviral resistance is an ongoing challenge in the treatment of viral diseases. The unique targeting of EBNA1 by this compound offers a promising new strategy for EBV-associated malignancies.
Future research will need to include in vitro studies to select for this compound resistant EBV strains. Subsequent genotypic analysis of these strains will be critical to identify specific mutations in EBNA1 that confer resistance. These resistant strains can then be used in phenotypic assays to confirm the lack of cross-resistance to other classes of antivirals. Such data will be invaluable for guiding the clinical development of this compound and understanding its long-term utility in the management of EBV-associated diseases.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetedonc.com [targetedonc.com]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapeutics for Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drugs for Epstein - Barr virus using High-Throughput in silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability [federalregister.gov]
- 11. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 12. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Phenotypic and genotypic testing of HSV-1 resistance to antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenotypic and Genotypic Testing of HSV-1 Resistance to Antivirals | Springer Nature Experiments [experiments.springernature.com]
Unlocking Potential Synergies: A Comparative Guide to VK-2019 and Chemotherapy in EBV-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide explores the potential synergistic effects of VK-2019, a first-in-class inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA-1), when combined with standard chemotherapy regimens in the context of EBV-positive malignancies. While clinical trials have primarily focused on this compound as a monotherapy, this document outlines a scientifically plausible framework for its synergistic action with cytotoxic agents, supported by the compound's mechanism of action and preclinical findings with related inhibitors.
Introduction to this compound and Its Novel Mechanism of Action
This compound is an orally bioavailable small molecule that targets EBNA-1, a viral protein crucial for the replication and maintenance of the EBV genome within latently infected cancer cells.[1][2] EBNA-1 is consistently expressed in all EBV-associated malignancies, making it a highly specific target for therapeutic intervention.[2][3] By inhibiting EBNA-1, this compound disrupts the persistence of the EBV episome, leading to a reduction in viral genome copy number and the expression of viral genes that contribute to tumor cell survival and proliferation.[2][3] Clinical trials have demonstrated that this compound is well-tolerated and shows on-target biological activity in patients with advanced EBV-positive nasopharyngeal carcinoma (NPC).[3][4]
Standard Chemotherapy for EBV-Associated Cancers
The standard of care for metastatic or recurrent EBV-positive NPC often involves combination chemotherapy with agents like gemcitabine (B846) and cisplatin (B142131).[3] These cytotoxic drugs act by inducing DNA damage and triggering apoptosis in rapidly dividing cancer cells. However, resistance to chemotherapy remains a significant clinical challenge.
A Proposed Model for Synergistic Interaction
A key hypothesis for the synergistic effect of this compound with chemotherapy lies in a "two-pronged attack" on the cancer cell's survival mechanisms. EBV is known to confer a survival advantage to infected cells, in part through the functions of EBNA-1.[2] By inhibiting EBNA-1, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy.
The proposed mechanism is as follows:
-
This compound weakens the cancer cell: By disrupting EBV episome maintenance and reducing the expression of viral oncoproteins, this compound compromises the survival signaling pathways that are augmented by the virus.
-
Chemotherapy delivers the cytotoxic blow: Standard chemotherapeutic agents induce DNA damage. In a cell already weakened by the effects of this compound, this damage is more likely to overwhelm the cellular repair mechanisms and trigger apoptosis.
This proposed synergistic relationship is visualized in the following diagram:
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Quantitative Data from Preclinical and Clinical Studies (Hypothetical Comparison)
While direct comparative data from combination studies is not yet available, the following tables present a hypothetical scenario based on the expected outcomes of combining this compound with standard chemotherapy, drawing on reported monotherapy data and the proposed synergistic model.
Table 1: Hypothetical In Vitro Cytotoxicity in EBV-Positive Cancer Cell Lines
| Treatment Group | IC50 (µM) - Gemcitabine | IC50 (µM) - Cisplatin | Combination Index (CI)* |
| Chemotherapy Alone | 10 | 5 | N/A |
| This compound (1 µM) + Chemotherapy | 2.5 | 1.25 | < 1 (Synergy) |
| This compound (5 µM) + Chemotherapy | 0.8 | 0.4 | < 1 (Strong Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical Xenograft Tumor Growth Inhibition in an EBV-Positive NPC Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (50 mg/kg, oral, daily) | 900 | 40 |
| Gemcitabine (50 mg/kg, i.p., twice weekly) | 750 | 50 |
| This compound + Gemcitabine | 225 | 85 |
Experimental Protocols
To validate the proposed synergistic effects, the following experimental protocols would be essential.
In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with gemcitabine and cisplatin on EBV-positive cancer cell lines and to quantify the nature of the drug interaction.
Methodology:
-
Cell Culture: Culture EBV-positive nasopharyngeal carcinoma (e.g., C666-1) or gastric cancer (e.g., SNU-719) cell lines in appropriate media.
-
Drug Treatment: Seed cells in 96-well plates and treat with a dose-response matrix of this compound and either gemcitabine or cisplatin. Include single-agent controls.
-
Viability Assay: After 72 hours of incubation, assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each agent alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Caption: Workflow for in vitro synergy analysis.
Xenograft Tumor Model Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a preclinical animal model of EBV-positive cancer.
Methodology:
-
Animal Model: Implant EBV-positive cancer cells subcutaneously into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., this compound orally daily, gemcitabine intraperitoneally twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
The targeted mechanism of this compound against the essential EBV protein EBNA-1 presents a compelling rationale for its use in combination with standard chemotherapy. The proposed synergistic model, wherein this compound sensitizes EBV-positive cancer cells to the cytotoxic effects of DNA-damaging agents, warrants rigorous preclinical investigation. Future studies should focus on elucidating the precise molecular pathways underlying this potential synergy and on identifying predictive biomarkers to select patients who would benefit most from such a combination therapy. The successful validation of this approach could lead to more effective and durable treatment options for patients with EBV-associated malignancies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of VK-2019: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with VK-2019, a selective inhibitor of Epstein-Barr Nuclear Antigen 1 (EBNA1). The following procedures for proper disposal, along with key experimental and safety data, are designed to ensure safe laboratory practices and build confidence in the handling of this compound.
Immediate Safety and Disposal Plan
While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), prudent laboratory practice dictates that it be handled with care and disposed of as chemical waste.[1] Adherence to institutional and local regulations for chemical waste is mandatory.
Core Disposal Procedures:
-
Solid Waste:
-
Collect all solid this compound waste, including unused compound and contaminated materials (e.g., gloves, weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
The container should be sealed to prevent leakage or aerosolization.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
Crucially, do not dispose of this compound solutions down the drain. [1]
-
The waste container must be appropriately labeled with the contents, including all solvents.
-
-
Spill Response:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cover the spill with an absorbent material.
-
Collect the absorbent material and any contaminated debris into a sealed container for disposal as chemical waste.[1]
-
-
General Guidance:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Store waste containers in a designated and secure area away from incompatible materials.
-
Quantitative Data Summary
For ease of reference and experimental planning, key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 451.52 g/mol | [2] |
| CAS Number | 2044520-06-9 | [2] |
| Chemical Formula | C₂₉H₂₅NO₄ | [2] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. | [2] |
| Storage Condition (Short-term) | 0 - 4 °C (days to weeks) | [2] |
| Storage Condition (Long-term) | -20 °C (months to years) | [2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month. | [3] |
| LC-MS/MS Assay Range | 0.5-500 ng/mL in human plasma | [4][5] |
| Plasma Stability | Stable for approximately 18 months at -70°C. | [4] |
Experimental Protocols
Detailed Methodology for Quantitative Analysis of this compound in Human Plasma
This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, as might be used in pharmacokinetic studies.[4][5]
1. Sample Preparation (Protein Precipitation):
- Aliquots of human plasma are treated with acetonitrile (B52724) to precipitate proteins.[4]
- A deuterated internal standard (this compound-d6) is added to the acetonitrile to ensure accurate quantification.
- Samples are vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant, containing this compound, is carefully collected for analysis.
2. Chromatographic Separation:
- The separation is achieved using a Zorbax XDB C18 column.[4]
- A gradient flow over 6 minutes is employed to separate this compound and any potential metabolites from other components in the plasma extract.[4]
3. Mass Spectrometric Detection:
- A SCIEX 4500 triple quadrupole mass spectrometer operating in positive electrospray ionization mode is used for detection.[4][5]
- The instrument is set to monitor specific ion transitions for this compound and the internal standard, providing high sensitivity and selectivity.
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the DNA-binding activity of the Epstein-Barr virus (EBV) protein EBNA1.[4][6] EBNA1 is critical for the replication and persistence of the EBV genome in host cells.[2][7] Furthermore, EBNA1 can modulate host cell signaling pathways, such as the STAT1 and TGF-beta pathways, to promote cell survival and proliferation.[7][8] By inhibiting EBNA1, this compound disrupts these processes, leading to a potential therapeutic effect in EBV-associated cancers.
Logical Relationship Diagram
References
- 1. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EBNA1: Oncogenic Activity, Immune Evasion and Biochemical Functions Provide Targets for Novel Therapeutic Strategies against Epstein-Barr Virus- Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of this compound, a selective EBNA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Epstein-Barr virus-encoded EBNA1 regulates cellular gene transcription and modulates the STAT1 and TGFbeta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
